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4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Documentation Hub

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  • Product: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
  • CAS: 512810-04-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, step-by-step pathway for the synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a heter...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The described synthesis is a robust three-step process commencing with the construction of the core pyrazole ring system, followed by regioselective bromination, and culminating in the formation of the desired carbohydrazide. This document is intended to serve as a practical resource for researchers, offering not only detailed experimental protocols but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The incorporation of a carbohydrazide moiety introduces a versatile functional group known to be a pharmacophore in various biologically active molecules.[4] Specifically, the target molecule, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, combines the stable, substituted pyrazole ring with a reactive brominated site at the 4-position, ideal for further functionalization via cross-coupling reactions, and a carbohydrazide group at the 5-position, which can be a key interaction point with biological targets or a synthon for further heterocyclic ring formation. This guide details a reliable synthetic route to this valuable building block.

Overall Synthesis Workflow

The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is logically approached in three distinct stages. The initial step involves the construction of the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate precursor. This is followed by the critical regioselective bromination at the electron-rich C4 position of the pyrazole ring. The final step is the conversion of the ethyl ester to the target carbohydrazide through hydrazinolysis.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Pyrazole Ring Formation (Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate) Start->Step1 Step2 Step 2: Regioselective Bromination (Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate) Step1->Step2 Step3 Step 3: Hydrazinolysis (4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide) Step2->Step3 End Final Product Step3->End

Caption: Overall workflow for the synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

The foundational step is the construction of the pyrazole ring. A common and efficient method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, a suitable β-ketoester is reacted with methylhydrazine.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine on one of the carbonyl groups of the β-dicarbonyl precursor, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The use of a catalytic amount of acid facilitates the dehydration step.

Step1_Mechanism reagents β-Ketoester + Methylhydrazine intermediate Hydrazone Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate dehydration->product Aromatization

Caption: Mechanism of pyrazole ring formation.

Experimental Protocol

Materials:

  • Ethyl 2,4-dioxopentanoate (or a suitable precursor)

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

  • Slowly add methylhydrazine (1.0-1.1 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Reagent Molar Equivalents Purpose
β-Ketoester1.0Pyrazole ring precursor
Methylhydrazine1.0 - 1.1Nitrogen source for pyrazole ring
EthanolSolventReaction medium
Glacial Acetic AcidCatalyticPromotes dehydration

Step 2: Regioselective Bromination

The second step involves the electrophilic bromination of the synthesized pyrazole ester. The pyrazole ring is an electron-rich aromatic system, and the 4-position is typically the most susceptible to electrophilic attack.

Causality Behind Experimental Choices

N-Bromosuccinimide (NBS) is often the reagent of choice for the regioselective bromination of activated aromatic and heteroaromatic compounds.[5][6][7] It is a solid, easier to handle than liquid bromine, and often provides cleaner reactions with fewer byproducts. The reaction is typically carried out in a non-polar solvent like dichloromethane (DCM) or chloroform at or below room temperature to control the reactivity and prevent over-bromination.

Step2_Reaction start_mol Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate reagent NBS DCM, rt product_mol Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate reagent->product_mol

Caption: Bromination of the pyrazole ester.

Experimental Protocol

Materials:

  • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution (10%)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in dichloromethane in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0-1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding 10% aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate can be purified by recrystallization or column chromatography.

Reagent Molar Equivalents Purpose
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate1.0Substrate for bromination
N-Bromosuccinimide (NBS)1.0 - 1.05Brominating agent
Dichloromethane (DCM)SolventReaction medium

Step 3: Hydrazinolysis of the Ester

The final step is the conversion of the ethyl ester to the corresponding carbohydrazide. This is a standard nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.

Rationale for Reaction Conditions

Hydrazine hydrate is a potent nucleophile that readily reacts with esters to form stable hydrazides. The reaction is typically carried out in an alcoholic solvent, such as ethanol, which is a good solvent for both the ester and hydrazine hydrate. Heating the reaction mixture to reflux is often necessary to drive the reaction to completion.

Experimental Protocol

Materials:

  • Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Hydrazine hydrate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol or water.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Reagent Molar Equivalents Purpose
Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate1.0Ester precursor
Hydrazine hydrate5.0 - 10.0Nucleophile for hydrazide formation
EthanolSolventReaction medium

Conclusion

The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide can be reliably achieved through a three-step sequence involving pyrazole ring formation, regioselective bromination, and hydrazinolysis. The protocols outlined in this guide are based on established chemical principles and provide a solid foundation for the laboratory-scale production of this valuable synthetic intermediate. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt these procedures to their specific needs, paving the way for the development of novel compounds with potential therapeutic applications.

References

  • Journal of Heterocyclic Chemistry. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • PubMed Central. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Retrieved from [Link]

  • Ingenta Connect. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • Chem-Station. (n.d.). Bromination of pyrazole-3 (5)-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method and application of bromopyrazole compound intermediate.
  • ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved from [Link]

  • International Journal of Chemical and Biological Sciences. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Retrieved from [Link]

  • ResearchGate. (2007). Bromination of pyrazole-3(5)-carboxylic acid. Retrieved from [Link]

  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide. Retrieved from [Link]

  • ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Significance of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Bromo-1...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The document delves into the strategic considerations underpinning its multi-step synthesis, beginning with the foundational Knorr pyrazole synthesis, followed by targeted bromination, and culminating in the formation of the terminal carbohydrazide moiety. Each synthetic step is presented with detailed protocols, mechanistic insights, and a discussion of the rationale behind the choice of reagents and reaction conditions. This guide is intended to serve as a valuable resource for researchers engaged in the design and discovery of novel therapeutic agents, offering both practical experimental details and a deeper understanding of the chemical principles involved.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents.[1][2][3] Its prevalence stems from its metabolic stability, its ability to engage in various non-covalent interactions with biological targets, and the rich possibilities for functionalization at multiple positions around the ring. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1]

The carbohydrazide functional group is another critical pharmacophore, known to act as a versatile building block for the synthesis of various heterocyclic systems.[1] Furthermore, the carbohydrazide moiety itself can be crucial for biological activity, often acting as a key hydrogen bonding element in ligand-receptor interactions. The strategic combination of a substituted pyrazole ring with a carbohydrazide at the 5-position, as seen in 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, creates a molecule with significant potential for further elaboration into novel drug candidates. The bromine atom at the 4-position is particularly noteworthy, as it can serve as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space.

This guide will provide a detailed, step-by-step pathway to the synthesis of this intriguing molecule, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, suggests a multi-step synthetic sequence. The carbohydrazide moiety can be readily prepared from the corresponding carboxylate ester through hydrazinolysis. This precursor, ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate, is therefore a key intermediate. The synthesis of this brominated pyrazole ester can be envisioned from a non-brominated pyrazole precursor, which in turn can be constructed via a classical Knorr pyrazole synthesis.

G target 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide intermediate1 Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate target->intermediate1 Hydrazinolysis intermediate2 Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate intermediate1->intermediate2 Bromination precursors Ethyl 2,4-dioxovalerate (a 1,3-dicarbonyl) + Methylhydrazine intermediate2->precursors Knorr Pyrazole Synthesis

Caption: Retrosynthetic pathway for the target compound.

This strategic approach allows for the controlled introduction of the desired substituents at specific positions on the pyrazole ring.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a robust and widely used method for the construction of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5] In this initial step, ethyl 2,4-dioxovalerate (a β-ketoester) is reacted with methylhydrazine.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxovalerate (1.0 equivalent) and a suitable solvent such as ethanol.

  • Addition of Hydrazine: While stirring, slowly add methylhydrazine (1.0 equivalent) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours or gently heated to reflux to ensure complete conversion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Mechanistic Rationale:

The mechanism of the Knorr synthesis involves an initial acid-catalyzed condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen atom of the hydrazine attacks the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction (i.e., the final position of the methyl group from methylhydrazine) is determined by which carbonyl group of the diketone is initially attacked.

G cluster_0 Knorr Pyrazole Synthesis Mechanism Diketone Ethyl 2,4-dioxovalerate Hydrazone Hydrazone Intermediate Diketone->Hydrazone Condensation Hydrazine Methylhydrazine Hydrazine->Hydrazone Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Cyclization Product Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Cyclized_Intermediate->Product Dehydration

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Step 2: Bromination of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

The second step involves the regioselective bromination of the synthesized pyrazole ester at the 4-position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions.

Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask.

  • Addition of Brominating Agent: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), to the solution at a controlled temperature, often at 0 °C to room temperature.

  • Reaction Conditions: The reaction mixture is stirred for a period ranging from a few hours to overnight, with the progress monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched, for instance, with an aqueous solution of sodium thiosulfate if bromine was used. The product is then extracted into an organic solvent, washed, dried, and concentrated. Purification by column chromatography or recrystallization affords ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: NBS is often preferred over elemental bromine as it is a solid and easier to handle, and the reaction can be more controlled, reducing the formation of over-brominated byproducts.

  • Solvent: Acetic acid can act as both a solvent and a catalyst for the electrophilic bromination.

Step 3: Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

The final step is the conversion of the ethyl ester to the desired carbohydrazide via reaction with hydrazine hydrate. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours until the starting ester is consumed, as indicated by TLC analysis.

  • Work-up and Purification: Upon cooling, the product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide as a pure solid.

Self-Validating System:

The purity and identity of the final product can be rigorously confirmed through a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the methyl groups, the pyrazole ring protons (or lack thereof at the 4-position), and the hydrazide protons, as well as the overall carbon framework.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the N-H and C=O stretching of the carbohydrazide functional group will be present.

  • Mass Spectrometry (MS): The molecular ion peak will correspond to the calculated molecular weight of the target compound, and the isotopic pattern will confirm the presence of a single bromine atom.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylateC₈H₁₂N₂O₂168.19Liquid/Solid
Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylateC₈H₁₁BrN₂O₂247.09Solid
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazideC₆H₉BrN₄O233.07Solid

Conclusion and Future Outlook

This guide has outlined a reliable and well-precedented synthetic route to 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. The described protocols are based on fundamental and robust organic reactions, providing a clear path for the production of this valuable research chemical. The strategic placement of the bromo and carbohydrazide functionalities on the stable 1,3-dimethylpyrazole core makes the title compound an excellent starting point for the development of compound libraries for high-throughput screening in drug discovery programs. Future work could involve leveraging the C4-bromo substituent for palladium-catalyzed cross-coupling reactions to introduce a wide variety of molecular fragments, thereby systematically exploring the structure-activity relationships of this promising chemical scaffold.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324.
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2441-2448.
  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its molecular structure, details a plausible synthetic pathway, and outlines the expected spectroscopic characteristics for its definitive identification. The pyrazole scaffold, coupled with the reactive carbohydrazide moiety, makes this molecule a versatile building block for the synthesis of novel bioactive compounds. The established broad-spectrum biological activities of pyrazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, underscore the potential of this particular scaffold in drug discovery and development programs.[1] This document serves as a foundational resource for researchers engaged in the synthesis and application of novel pyrazole-based compounds.

Introduction: The Significance of Pyrazole Carbohydrazides

The pyrazole ring is a privileged five-membered heterocyclic scaffold containing two adjacent nitrogen atoms, which is a cornerstone in the design of a vast array of biologically active molecules.[1] The incorporation of a carbohydrazide functional group (-CONHNH₂) into the pyrazole core further enhances its pharmacological potential by providing a versatile handle for synthetic elaboration and introducing a key pharmacophoric element. Hydrazides and their derivatives are known to exhibit a wide range of biological activities and are integral to the structure of numerous therapeutic agents.

The title compound, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, combines the stability and aromaticity of the pyrazole ring with the reactivity of the carbohydrazide group and the synthetic utility of a bromine substituent. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening. The dimethyl substitution pattern on the pyrazole ring influences the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

This guide will provide a detailed exploration of the molecular architecture of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a logical and detailed synthetic protocol, and a thorough analysis of its expected spectroscopic signature.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is characterized by a central pyrazole ring substituted at the 1, 3, 4, and 5 positions.

Caption: Molecular Structure of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Key Structural Features:

  • 1,3-Dimethyl-1H-pyrazole Core: A planar, aromatic five-membered ring. The methyl group at the N1 position prevents tautomerism, resulting in a single, well-defined isomer. The methyl group at the C3 position contributes to the electronic and steric properties of the molecule.

  • 4-Bromo Substituent: The bromine atom at the C4 position introduces significant electronic and steric effects. It is an electron-withdrawing group, which influences the reactivity of the pyrazole ring. Importantly, it serves as a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions.

  • 5-Carbohydrazide Group: This functional group is key to the molecule's potential biological activity and serves as a primary point for derivatization. The hydrazide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. It is also a precursor for the synthesis of various other heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

PropertyValueSource
Molecular Formula C₆H₉BrN₄OCommercial Supplier Data
Molecular Weight 233.07 g/mol Commercial Supplier Data
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in polar organic solvents like DMSO and DMF (Predicted)N/A
Melting Point >200 °C (Predicted)N/A

Synthesis and Purification

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Saponification cluster_2 Step 3: Hydrazinolysis start Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate step1_reagents N-Bromosuccinimide (NBS) Acetonitrile (ACN) start->step1_reagents product1 Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate step1_reagents->product1 product1_input Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate step2_reagents NaOH or LiOH THF/H₂O product1_input->step2_reagents product2 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid step2_reagents->product2 product2_input 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid step3_reagents Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux product2_input->step3_reagents final_product 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide step3_reagents->final_product

Caption: Proposed synthetic workflow for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Rationale: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations. Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Procedure:

    • To a solution of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq.) in acetonitrile, add N-bromosuccinimide (1.1 eq.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Step 2: Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

  • Rationale: Saponification of the ethyl ester to the corresponding carboxylic acid is a standard and high-yielding transformation. A mixture of THF and water is used as a co-solvent system to ensure the solubility of both the ester and the hydroxide salt.

  • Procedure:

    • Dissolve ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

    • Add sodium hydroxide (2.0 eq.) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Step 3: Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

  • Rationale: The conversion of a carboxylic acid to a carbohydrazide is typically achieved by reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is often carried out in an alcohol solvent under reflux conditions.[2] An alternative and often cleaner method involves the conversion of the carboxylic acid to its corresponding ethyl or methyl ester followed by hydrazinolysis.[3][4]

  • Procedure:

    • Suspend 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq.) in ethanol.

    • Add hydrazine hydrate (5.0 eq.) to the suspension.

    • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the progress of the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Spectroscopic Characterization

Definitive structural confirmation of the synthesized 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide relies on a combination of spectroscopic techniques. Below are the expected data based on the analysis of similar structures.[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

    • ~2.4-2.6 ppm (singlet, 3H): This signal corresponds to the protons of the methyl group at the C3 position of the pyrazole ring.

    • ~3.8-4.0 ppm (singlet, 3H): This signal is attributed to the protons of the methyl group at the N1 position. The deshielding effect of the adjacent nitrogen atom results in a downfield shift compared to the C3-methyl group.

    • ~4.5-4.7 ppm (broad singlet, 2H): These are the protons of the terminal -NH₂ group of the carbohydrazide moiety. The broadness of the signal is due to quadrupole broadening and exchange with the solvent.

    • ~9.5-9.8 ppm (broad singlet, 1H): This downfield signal corresponds to the proton of the -CONH- group. Its significant deshielding is due to the anisotropic effect of the adjacent carbonyl group and hydrogen bonding.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

    • ~12-15 ppm: Carbon of the C3-methyl group.

    • ~35-38 ppm: Carbon of the N1-methyl group.

    • ~95-100 ppm: C4 carbon of the pyrazole ring, directly attached to the bromine atom. The strong shielding effect of the bromine atom results in an upfield shift.

    • ~138-142 ppm: C5 carbon of the pyrazole ring, attached to the carbohydrazide group.

    • ~148-152 ppm: C3 carbon of the pyrazole ring, attached to the methyl group.

    • ~160-165 ppm: Carbonyl carbon of the carbohydrazide group.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Expected Characteristic Absorption Bands (cm⁻¹):

    • 3300-3400 cm⁻¹ (two bands, medium): Symmetric and asymmetric N-H stretching vibrations of the -NH₂ group.[6]

    • ~3200 cm⁻¹ (broad, medium): N-H stretching vibration of the -CONH- group.[6]

    • ~1650-1670 cm⁻¹ (strong): C=O stretching vibration (Amide I band) of the carbohydrazide.[7]

    • ~1600-1620 cm⁻¹ (medium): N-H bending vibration (Amide II band).[7]

    • ~1500-1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.

Mass Spectrometry (MS)
  • Expected Fragmentation Pattern (Electron Impact - EI):

    • Molecular Ion Peak [M]⁺: A prominent molecular ion peak should be observed, showing a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for [M]⁺ and [M+2]⁺).

    • Key Fragmentation Pathways:

      • Loss of the amino group (-NH₂) to give the [M-16]⁺ fragment.

      • Loss of the entire hydrazide moiety (-NHNH₂) to give the [M-31]⁺ fragment.

      • Cleavage of the N-N bond of the hydrazide to give fragments corresponding to the pyrazole carbonyl cation and the amino radical.

      • Typical pyrazole ring fragmentation may involve the loss of HCN or methyl radicals.[8][9]

Applications in Drug Discovery and Development

The 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide scaffold is a promising starting point for the development of new therapeutic agents. The known biological activities of related pyrazole carbohydrazide derivatives provide a strong rationale for its exploration in various disease areas.

  • Anticancer Activity: Numerous pyrazole derivatives have demonstrated potent anticancer activity. The carbohydrazide moiety can be further derivatized to generate Schiff bases or other heterocyclic systems that have shown significant cytotoxicity against various cancer cell lines.

  • Antimicrobial Agents: The pyrazole nucleus is a common feature in many antimicrobial drugs. The title compound can be used as a precursor to synthesize a library of derivatives for screening against a panel of bacterial and fungal strains.

  • Anti-inflammatory and Analgesic Properties: Pyrazole-containing compounds are well-known for their anti-inflammatory and analgesic effects (e.g., celecoxib). The structural features of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide make it a candidate for the development of novel anti-inflammatory agents.

The synthetic versatility of this molecule, particularly the presence of the bromine atom and the carbohydrazide group, allows for extensive structure-activity relationship (SAR) studies to optimize its biological activity, selectivity, and pharmacokinetic properties.

Conclusion

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a synthetically accessible and highly versatile heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a detailed overview of its molecular structure, a plausible and robust synthetic route, and a comprehensive analysis of its expected spectroscopic characteristics. The strategic combination of a stable pyrazole core, a reactive carbohydrazide moiety, and a synthetically useful bromine substituent makes this molecule an attractive building block for the discovery and development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the field of heterocyclic chemistry and drug discovery.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Mass fragmentation pattern of compound 4l. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (2003). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. (2006). science24.com. Retrieved January 16, 2026, from [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. Retrieved January 16, 2026, from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. (n.d.). Prof. Dr. H.-H. Limbach. Retrieved January 16, 2026, from [Link]

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.). Retrieved January 16, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. (2023). Journal of Chemistry and Technologies. Retrieved January 16, 2026, from [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. (n.d.). Retrieved January 16, 2026, from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved January 16, 2026, from [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2003). New Journal of Chemistry (RSC Publishing). Retrieved January 16, 2026, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (n.d.). MCC Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.). Google Patents.
  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (n.d.). Google Patents.
  • Bromination of pyrazole-3(5)-carboxylic acid. (2007). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

This technical guide provides a detailed analysis of the expected spectroscopic data for the characterization of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the characterization of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The introduction of a carbohydrazide moiety at the 5-position of the pyrazole ring offers a versatile handle for further synthetic modifications, making this compound a valuable building block for the creation of novel bioactive molecules.[2]

This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and supported by literature data for analogous structures.

Molecular Structure and Key Features

The structure of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide comprises a central pyrazole ring substituted with a bromine atom at the 4-position, two methyl groups at the 1 and 3-positions, and a carbohydrazide group at the 5-position. The presence of these varied functional groups gives rise to a unique spectroscopic fingerprint.

cluster_molecule 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide C1 C N1 N C1->N1 C4 C C1->C4 N2 N N1->N2 CH3_1 H3C N1->CH3_1 C2 C N2->C2 C3 C C2->C3 CH3_2 CH3 C2->CH3_2 C3->C1 Br Br C3->Br O O C4->O N3 N C4->N3 N4 NH2 N3->N4 H H N3->H M [M]⁺ 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carbohydrazide F1 Loss of NH₂NH₂ [M - NH₂NH₂]⁺ M->F1 - NH₂NH₂ F2 Loss of CONHNH₂ [M - CONHNH₂]⁺ M->F2 - CONHNH₂ F3 Loss of Br [M - Br]⁺ M->F3 - Br F4 Pyrazole ring fragmentation F2->F4 Further fragmentation

Caption: Predicted major fragmentation pathways for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Table of Predicted Fragments:

m/z (for ⁷⁹Br)FragmentDescription
[M]⁺[C₇H₁₀BrN₄O]⁺Molecular Ion
[M-32]⁺[C₇H₈BrN₂O]⁺Loss of hydrazine (NH₂NH₂)
[M-59]⁺[C₆H₇BrN₂]⁺Loss of the carbohydrazide radical
[M-79]⁺[C₇H₁₀N₄O]⁺Loss of the bromine radical

Experimental Protocols

Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide from 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid ethyl ester:

  • Ester to Hydrazide Conversion: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid ethyl ester would be refluxed with an excess of hydrazine hydrate in a suitable solvent such as ethanol.

  • Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the precipitated product would be collected by filtration. The crude product would then be purified by recrystallization from an appropriate solvent to yield the pure 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Spectroscopic Analysis Workflow:

cluster_workflow Spectroscopic Analysis Workflow Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structural Elucidation Data->Structure

Sources

Foundational

Unlocking the Potential of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide: A Technical Guide for Novel Drug Discovery

Foreword: The Strategic Value of a Multifunctional Scaffold In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the efficient discovery of novel therapeutic agents...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Multifunctional Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the efficient discovery of novel therapeutic agents. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide represents such a scaffold, embodying a confluence of desirable features: a biologically active pyrazole-carbohydrazide core and a strategically positioned bromine atom that serves as a versatile synthetic handle. This guide provides a technical exploration into the potential research avenues for this molecule, moving from its foundational synthesis to its derivatization and subsequent biological evaluation. Our approach is grounded in established chemical principles and aims to provide researchers, scientists, and drug development professionals with a robust framework for initiating discovery programs based on this promising starting material.

Core Molecular Architecture and Inherent Potential

The subject molecule, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, is a carefully orchestrated assembly of functional groups, each contributing to its overall research potential. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The carbohydrazide moiety is another critical component, frequently utilized as a building block for synthesizing heterocyclic compounds and recognized as an important pharmacophore in its own right, contributing to activities such as antimicrobial and anticancer action.[1][3]

The true synthetic versatility of this compound, however, lies in the bromine atom at the C4 position. Halogenated heterocycles are crucial intermediates in modern organic synthesis.[4][5] The C-Br bond provides a reactive site for a host of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of diverse chemical libraries. This strategic placement allows for the exploration of the chemical space around the core scaffold, a fundamental process in structure-activity relationship (SAR) studies.

Caption: Core functional components of the target molecule.

Foundational Synthesis Workflow

The synthesis of the title compound is a logical, multi-step process beginning with the construction of the core pyrazole ring. This workflow ensures a reliable supply of the starting material for subsequent derivatization campaigns.

Synthesis_Workflow start 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carboxylic acid step1 Acid Chloride Formation start->step1 SOCl₂ or (COCl)₂ cat. DMF, Anhydrous DCM intermediate Pyrazole-5-carbonyl chloride step1->intermediate step2 Hydrazinolysis intermediate->step2 Hydrazine Hydrate (N₂H₄·H₂O) Anhydrous THF, 0°C to RT product 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carbohydrazide step2->product

Caption: Proposed synthetic workflow for the title compound.

Protocol 2.1: Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

This protocol details the conversion of the corresponding carboxylic acid to the carbohydrazide. The initial starting material, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, is commercially available or can be synthesized via established methods.[6][7]

Step A: Acid Chloride Formation

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Suspend the acid in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (2.0 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the cessation of gas evolution.

  • Remove the solvent and excess reagent in vacuo to yield the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.

Step B: Hydrazinolysis

  • Dissolve the crude acid chloride from Step A in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve hydrazine hydrate (1.5 eq) in anhydrous THF.

  • Add the hydrazine solution dropwise to the stirred acid chloride solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the final 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Proposed Research Areas & Derivatization Strategies

The C4-bromo position is a gateway to extensive structural diversification. We propose three primary research thrusts based on high-yield, well-documented palladium-catalyzed cross-coupling reactions. Each thrust targets a class of compounds with a high probability of exhibiting valuable biological activity.

Thrust 1: Aryl and Heteroaryl Pyrazoles via Suzuki-Miyaura Coupling

Rationale: The introduction of diverse aryl and heteroaryl moieties can significantly modulate the pharmacological profile of the parent molecule. This strategy allows for the exploration of π-stacking interactions, hydrogen bonding, and steric effects within potential biological targets. Arylpyrazoles are known to possess a wide range of activities, making this a high-priority research avenue.[8]

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (1.0 eq), the desired aryl- or heteroarylboronic acid (1.5-2.0 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).[8][9]

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or an XPhos-derived precatalyst (2-4 mol%).[8][9]

  • Add a solvent system, typically a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Thrust 2: C-N Bond Formation via Buchwald-Hartwig Amination

Rationale: Introducing nitrogen-containing functionalities can enhance solubility, provide new hydrogen bonding opportunities, and introduce basic centers that can be critical for target engagement. This approach can generate libraries of C4-amino-pyrazole derivatives, a structural motif present in many biologically active compounds.

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

  • Charge an oven-dried reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable ligand like tBuDavePhos, 1-2 mol% Pd) and a base (e.g., NaOtBu or K₂CO₃, 1.4 eq).[10][11][12]

  • Add the 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (1.0 eq).

  • Seal the tube, then evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Add the desired primary or secondary amine (1.2-1.5 eq) and an anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture to 80-110°C for 4-24 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the resulting product by silica gel chromatography.

Thrust 3: Alkynyl Pyrazoles via Sonogashira Coupling

Rationale: The introduction of an alkyne linker provides a rigid, linear extension from the pyrazole core. This is a powerful strategy for probing deep binding pockets in enzymes or receptors. The resulting terminal or internal alkynes can also serve as handles for further chemistry, such as "click" reactions (CuAAC).

Protocol 3.3.1: General Procedure for Sonogashira Coupling

  • To a reaction flask, add 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[13][14]

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous amine base/solvent, such as triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 60°C for 2-18 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter to remove solids.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Proposed Biological Evaluation Cascade

Based on the known activities of the pyrazole-carbohydrazide scaffold, a logical screening cascade can be implemented to efficiently identify promising lead compounds from the newly synthesized libraries.

Screening_Cascade A Synthesized Compound Library (Thrusts 1, 2, 3) B Primary Screening A->B C1 Antimicrobial Assay (MIC Determination) B->C1 C2 Anticancer Assay (MTT Cytotoxicity) B->C2 C3 Anti-inflammatory Assay (COX-2 Inhibition) B->C3 D Hit Identification & Triage C1->D C2->D C3->D E Secondary Assays & SAR Studies D->E Prioritize Potent & Selective Hits

Caption: A logical cascade for biological screening.

Primary Screen 1: Antimicrobial Activity

Rationale: The pyrazole and carbohydrazide moieties are both associated with antimicrobial properties.[15][16][17] This makes antimicrobial screening a logical starting point.

Protocol 4.1.1: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a 96-well microtiter plate. Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Dissolve test compounds in a suitable solvent (e.g., DMSO) and add 100 µL of the highest concentration to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding 50 µL from well 11. Well 12 serves as a growth control (no compound).

  • Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) to a concentration of ~1x10⁶ CFU/mL.

  • Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of ~5x10⁵ CFU/mL.[2]

  • Incubate the plate at 37°C for 16-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2][15]

Primary Screen 2: Anticancer Cytotoxicity

Rationale: Many pyrazole derivatives have demonstrated potent anticancer activity, including the ability to inhibit cell proliferation in cancer cell lines like A549 (lung cancer).[1][2]

Protocol 4.2.1: MTT Cell Viability Assay

  • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the cells with the compounds for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[18]

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control. IC₅₀ values (the concentration required to inhibit 50% of cell growth) can then be calculated.

Primary Screen 3: Anti-inflammatory Activity

Rationale: Pyrazole derivatives are famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which are selective COX-2 inhibitors.

Protocol 4.3.1: In Vitro COX-2 Inhibition Assay (Colorimetric)

  • In a 96-well plate, add the following in order: 150 µL Tris-HCl buffer (100 mM, pH 8.0), 10 µL Hematin, and 10 µL of the COX-2 enzyme solution.[1]

  • Add 10 µL of the test compound at various concentrations (or a positive control like Celecoxib). For control wells, add the vehicle (DMSO).

  • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Initiate the reaction by adding 10 µL of the chromogenic substrate TMPD and 10 µL of arachidonic acid to each well.[1]

  • Immediately measure the rate of change in absorbance at 590 nm over time using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Outlook

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is not merely a single compound but a platform for innovation. The synthetic accessibility of its precursor and the reliability of modern cross-coupling chemistry provide a clear and efficient path to novel chemical matter. The proposed research thrusts, coupled with a logical biological screening cascade, offer a comprehensive strategy for identifying lead compounds in the therapeutic areas of infectious disease, oncology, and inflammation. By systematically exploring the chemical space accessible from this versatile scaffold, research teams can significantly enhance their drug discovery pipelines and unlock new therapeutic possibilities.

References

A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be provided upon request.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide: An Application Note and Detailed Protocol

This guide provides a comprehensive protocol for the synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a key building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive protocol for the synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a key building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of a carbohydrazide moiety at the 5-position offers a versatile handle for further chemical modifications to generate libraries of potential therapeutic agents.[1] This document outlines a robust and reproducible three-step synthetic route, commencing with the formation of the core pyrazole ring system, followed by regioselective bromination, and culminating in the formation of the target carbohydrazide.

Introduction to the Synthetic Strategy

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, with numerous methods developed for their construction.[2] The chosen strategy for this protocol involves a classical approach: the condensation of a β-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring. This is followed by electrophilic substitution to introduce the bromo-substituent and a final nucleophilic acyl substitution to yield the desired carbohydrazide.

The rationale behind this multi-step approach is to ensure high regioselectivity and yield at each stage. Direct synthesis of the target molecule is often complicated by the formation of isomers and side products. By proceeding through stable, isolable intermediates, this protocol allows for purification at each step, ensuring the high purity of the final compound.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted below, illustrating the progression from readily available starting materials to the final product.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Hydrazinolysis Start Ethyl 2,4-dioxovalerate + Methylhydrazine Intermediate1 Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Start->Intermediate1 Cyclocondensation Intermediate2 Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate Intermediate1->Intermediate2 N-Bromosuccinimide (NBS) FinalProduct 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Intermediate2->FinalProduct Hydrazine Hydrate

Caption: Overall three-step synthesis of the target compound.

Part 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

The initial step involves the construction of the pyrazole core. The reaction between ethyl 2,4-dioxovalerate and methylhydrazine provides a regioselective route to the desired 1,3-dimethyl-5-carboxylate isomer. The use of a β-ketoester is a well-established method for pyrazole synthesis.[3]

Protocol: Step 1
Reagent/SolventMolar Mass ( g/mol )AmountMoles
Ethyl 2,4-dioxovalerate158.1511.67 g73.79 mmol
Methylhydrazine46.073.7 g80.31 mmol
Ethanol46.07100 mL-
Acetic Acid (glacial)60.051 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in ethanol (100 mL) and glacial acetic acid (1 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add methylhydrazine (3.7 g, 80.31 mmol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with a saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to afford Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate as a light yellow oil.[4]

Part 2: Synthesis of Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

The second step is the regioselective bromination of the pyrazole ring at the C4 position. N-Bromosuccinimide (NBS) is an effective and milder alternative to elemental bromine for the bromination of electron-rich heterocyclic systems like pyrazoles.[5][6] The reaction is typically carried out in a non-polar solvent to prevent side reactions.

Protocol: Step 2
Reagent/SolventMolar Mass ( g/mol )AmountMoles
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate182.2010.0 g54.88 mmol
N-Bromosuccinimide (NBS)177.9810.2 g57.31 mmol
Carbon Tetrachloride153.82200 mL-
Benzoyl Peroxide (initiator)242.230.1 g0.41 mmol

Safety Precaution: N-Bromosuccinimide is a corrosive and oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[3][7][8][9][10]

Procedure:

  • In a 500 mL round-bottom flask protected from light, dissolve Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (10.0 g, 54.88 mmol) in carbon tetrachloride (200 mL).

  • Add N-bromosuccinimide (10.2 g, 57.31 mmol) and a catalytic amount of benzoyl peroxide (0.1 g).

  • Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC. The reaction is complete when the starting material is no longer visible.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate with a 10% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate as a white to off-white solid.

Part 3: Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

The final step is the conversion of the ethyl ester to the desired carbohydrazide via hydrazinolysis. This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Protocol: Step 3
Reagent/SolventMolar Mass ( g/mol )AmountMoles
Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate261.105.0 g19.15 mmol
Hydrazine Hydrate (80%)50.065.0 mL~80 mmol
Ethanol46.0750 mL-

Safety Precaution: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All manipulations must be performed in a certified chemical fume hood with appropriate PPE, including chemical-resistant gloves and splash goggles.[5][11][12][13][14]

Caption: Mechanism of hydrazinolysis.

Procedure:

  • In a 100 mL round-bottom flask, dissolve Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (5.0 g, 19.15 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (80%, 5.0 mL) to the solution.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) for 8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent in vacuo.

  • Pour the concentrated mixture into ice-cold water (100 mL).

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide as a white solid.

  • The purity of the final product should be assessed by melting point determination, and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Characterization and Data

The synthesized compounds should be characterized at each step to confirm their identity and purity. Typical expected data includes:

  • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate: Appearance: Light yellow oil. Purity (GC): >98%.

  • Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate: Appearance: White to off-white solid. Purity (HPLC): >96%.[1]

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide: Appearance: White solid. Purity (HPLC): >97%.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. By following this three-step procedure, researchers can obtain this valuable building block in good yield and high purity. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process. Adherence to the safety precautions outlined is crucial for the safe execution of this synthesis.

References

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). International Journal of ChemTech Research. [Link]

  • SAFETY DATA SHEET - Hydrazine Hydrate 55%. (n.d.). Nexchem Ltd. [Link]

  • Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2012). SciELO México. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • New one-pot synthesis of pyrazole-5-carboxylates by 1,3-dipole cycloadditions of ethyl diazoacetate with α-methylene carbonyl compounds. (2009). Tetrahedron Letters. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).
  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. (1984).
  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. (n.d.). Amerigo Scientific. [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2020). RSC Advances. [Link]

  • Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. (2007). Semantic Scholar. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). Molecules. [Link]

  • Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. (2021). Polycyclic Aromatic Compounds. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (2003). ARKIVOC. [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016).

Sources

Application

The Strategic Utility of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in Modern Medicinal Chemistry

Introduction: The Pyrazole Scaffold as a Cornerstone in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as a foundational core for a multitude of therapeutic agents, engaging with a wide array of biological targets.[3] Pyrazole-containing drugs have demonstrated significant clinical success, spanning indications from inflammation and pain management to oncology and infectious diseases.[2] The unique electronic properties and conformational flexibility of the pyrazole ring enable it to form critical interactions, such as hydrogen bonds and π-π stacking, within the active sites of enzymes and receptors.[3]

Within this important class of compounds, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide emerges as a particularly strategic building block for drug discovery programs. This molecule is endowed with several key features that make it an attractive starting point for the synthesis of diverse compound libraries. The bromine atom at the 4-position provides a versatile handle for further chemical elaboration through various cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).[4] The carbohydrazide moiety at the 5-position is a well-known pharmacophore and a versatile precursor for the construction of other heterocyclic systems, such as 1,3,4-oxadiazoles and triazoles, which are themselves associated with a broad spectrum of biological activities.[2][5] This application note will provide a detailed guide on the synthesis and utilization of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in medicinal chemistry, with a focus on its application in the development of novel kinase inhibitors.

Chemical Properties and Synthesis

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a stable, crystalline solid at room temperature. Its structure combines the robust pyrazole core with a reactive carbohydrazide functional group, making it an ideal intermediate for further chemical transformations.

Synthetic Protocol: From Carboxylic Acid to Carbohydrazide

The synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is typically achieved through a two-step process starting from the commercially available 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Part 1: Esterification of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

This protocol describes the conversion of the carboxylic acid to its ethyl ester, a more reactive intermediate for the subsequent hydrazinolysis.

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid219.045.0 g0.0228
Ethanol (absolute)46.0750 mL-
Sulfuric Acid (conc.)98.081 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (5.0 g, 0.0228 mol) and absolute ethanol (50 mL).

  • Stir the suspension and carefully add concentrated sulfuric acid (1 mL) dropwise.

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate as a crude product, which can be used in the next step without further purification.

Part 2: Hydrazinolysis of Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

This step converts the ethyl ester into the desired carbohydrazide.

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate247.09(from previous step)~0.0228
Hydrazine Hydrate (80%)50.065 mL~0.08
Ethanol (absolute)46.0740 mL-

Procedure:

  • Dissolve the crude ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate in absolute ethanol (40 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (5 mL, ~0.08 mol) to the solution.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The product, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Application in the Synthesis of Bioactive Heterocycles: The 1,3,4-Oxadiazole Scaffold

The carbohydrazide functionality of the title compound is a versatile handle for constructing various five-membered heterocycles. A prominent example is its conversion to the 1,3,4-oxadiazole ring, a scaffold known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6]

Protocol: Synthesis of a 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-5-aryl-1,3,4-oxadiazole Derivative

This protocol details the cyclization of the carbohydrazide with an aromatic carboxylic acid to form a pyrazole-oxadiazole hybrid.

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide233.071.0 g0.0043
4-Chlorobenzoic acid156.570.67 g0.0043
Phosphorus oxychloride (POCl₃)153.335 mL-

Procedure:

  • In a 50 mL round-bottom flask, suspend 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (1.0 g, 0.0043 mol) and 4-chlorobenzoic acid (0.67 g, 0.0043 mol) in phosphorus oxychloride (5 mL).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 5-7 hours.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The precipitated solid is the crude product. Collect it by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.

G cluster_0 Synthesis of Carbohydrazide cluster_1 Synthesis of Oxadiazole Derivative start 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carboxylic acid ester Ethyl 4-bromo-1,3-dimethyl-1H- pyrazole-5-carboxylate start->ester EtOH, H₂SO₄ Reflux hydrazide 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carbohydrazide ester->hydrazide N₂H₄·H₂O, EtOH Reflux hydrazide_2 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carbohydrazide oxadiazole 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl) -5-(4-chlorophenyl)-1,3,4-oxadiazole hydrazide_2->oxadiazole 4-Chlorobenzoic acid POCl₃, Reflux

Caption: Synthetic workflow for the preparation of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide and its subsequent conversion to a pyrazole-oxadiazole hybrid.

Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology.[3] The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors. The 1,3,4-oxadiazole ring, when appended to the pyrazole core, can act as a bioisostere for other functional groups and engage in additional interactions within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity.[7]

Derivatives of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, particularly the pyrazole-oxadiazole hybrids, can be designed to target various kinases. The general structure allows for modifications at three key positions:

  • The 4-position of the pyrazole ring: The bromine atom can be replaced via Suzuki, Stille, or other cross-coupling reactions to introduce diverse aryl or heteroaryl groups.

  • The N1-position of the pyrazole ring: The methyl group can be varied in the initial synthesis of the pyrazole core.

  • The 5-position of the oxadiazole ring: Different aromatic or aliphatic carboxylic acids can be used in the cyclization step.

This multi-faceted approach allows for fine-tuning of the molecule's properties to achieve optimal binding to the target kinase.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazole-Oxadiazole Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic Hydrophobic Pocket pyrazole Pyrazole Core pyrazole->hinge H-Bond oxadiazole 1,3,4-Oxadiazole Linker oxadiazole->gatekeeper Steric/Electronic Interaction r_group R-group (from cross-coupling) r_group->hydrophobic Hydrophobic Interaction

Caption: Putative binding mode of a pyrazole-oxadiazole inhibitor within a kinase ATP-binding pocket.

Data Presentation: Biological Activity of Related Pyrazole-Oxadiazole Hybrids

While specific biological data for derivatives of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is not extensively reported in the public domain, the following table presents the inhibitory activities of structurally related pyrazole-oxadiazole hybrids against various cancer cell lines and kinases. This data serves as a strong rationale for the exploration of derivatives from the title compound.

Compound IDTarget/Cell LineIC₅₀ (µM)Reference
17i EGFR0.158[7]
VEGFR20.128[7]
A549 (Lung Cancer)-[7]
17m EGFR0.012[7]
VEGFR20.309[7]
10b EGFR-TK0.16[4]
HepG-2 (Liver Cancer)-[4]
5a EGFR-TK0.09[4]
HepG-2 (Liver Cancer)-[4]

Note: The compound IDs are from the cited literature and are not derivatives of the title compound but serve as examples of the potential of the pyrazole-oxadiazole scaffold.

Conclusion and Future Directions

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a high-potential building block for medicinal chemistry campaigns, particularly those targeting protein kinases. Its synthetic accessibility and the presence of two distinct points for chemical diversification—the bromo group and the carbohydrazide moiety—provide a robust platform for the generation of extensive and diverse compound libraries. The successful development of potent kinase inhibitors based on the pyrazole-oxadiazole scaffold underscores the promise of this approach. Future work should focus on the systematic exploration of the chemical space around this scaffold, including a wide range of cross-coupling partners at the 4-position and diverse substituents on the oxadiazole ring. Such efforts, guided by structure-based drug design, are likely to yield novel and potent therapeutic candidates for a variety of diseases.

References

  • 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. (2025). Journal of Agricultural and Food Chemistry, 73(6), 3330–3340. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (2002). ARKIVOC, 2002(11), 227-235. [Link]

  • Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment. (2023). Molecules, 28(23), 7899. [Link]

  • Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (2021). Prospects in Pharmaceutical Sciences, 22(3), 127-135. [Link]

  • Synthesis Of Novel 1,3,4, Oxadiazole From Chloro (amino Pyrazoly) Ketone Carbohydrazide, Their Fluorescence Properties And Xanthine Oxidase Inhibitory Activity. (2017). International Journal of Scientific Research, 6(5). [Link]

  • Synthesis and biological activity of novel 1,3,4-oxadiazole derivatives containing a pyrazole moiety. (2018). Monatshefte für Chemie - Chemical Monthly, 149(12), 2279-2287. [Link]

  • Current status of pyrazole and its biological activities. (2014). Journal of Advanced Pharmaceutical Technology & Research, 5(1), 2-10. [Link]

  • New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. (2024). Scientific Reports, 14(1), 5431. [Link]

  • A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. (2013). PharmaTutor, 1(2), 43-53. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2444. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2011). Molecules, 16(12), 9755-9777. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (2023). ResearchGate. [Link]

Sources

Method

Application & Technical Guide: Evaluating 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide as a Novel Kinase Inhibitor

Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a premier target for therap...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a premier target for therapeutic development. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its favorable properties for binding within the ATP pocket.[1][2][3] This guide provides a comprehensive experimental framework for the initial characterization of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a novel compound with potential as a kinase inhibitor. We present a logical, step-by-step workflow from initial in vitro biochemical assays to determine potency and selectivity, through to cell-based assays to assess cellular activity and target engagement. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to rigorously evaluate this and other novel chemical entities for their therapeutic potential.

Section 1: Compound Handling and Preparation

Proper handling of a test compound is foundational to reproducible and reliable data. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a research chemical and should be handled with appropriate laboratory precautions.[4]

1.1. Reconstitution:

  • Solvent Selection: Begin by assessing the compound's solubility. Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of organic molecules for biological screening.

  • Procedure: To create a 10 mM stock solution, dissolve 2.49 mg of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (Molecular Weight: 249.07 g/mol ) in 1 mL of high-purity, anhydrous DMSO.

  • Scientist's Note: Ensure complete dissolution by vortexing and gentle warming (if necessary). Insoluble particulates can lead to inaccurate concentrations and interfere with assay readouts.

1.2. Storage:

  • Stock Solutions: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: Prepare fresh working dilutions in the appropriate assay buffer or cell culture medium just prior to each experiment. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.

Section 2: Initial Target Discovery - In Vitro Kinase Profiling

The first step in characterizing a potential inhibitor is to determine its activity against purified kinases in a cell-free system. This approach directly measures the compound's ability to inhibit enzyme activity and can be used to identify primary targets and assess selectivity.

Rationale for Kinase Profiling

Kinase inhibitors can have varying degrees of selectivity. Some are highly specific for a single kinase, while others inhibit multiple kinases. A broad-spectrum initial screen against a panel of diverse kinases (e.g., using a service like Reaction Biology or Promega) is an efficient method to identify the most sensitive targets. Following this, a dose-response analysis on the primary "hit(s)" is performed to quantify the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5][6][7] Less ADP production in the presence of an inhibitor corresponds to a lower luminescent signal.[5][8]

Materials:

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide ("Test Compound")

  • Purified recombinant target kinase (e.g., ABL1, SRC, EGFR)

  • Kinase-specific substrate (e.g., a peptide)

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Serial Dilution:

    • Prepare a serial dilution series of the Test Compound in assay buffer containing a fixed, low percentage of DMSO. A typical 10-point, 3-fold dilution series might start from 100 µM down to 5 nM.

    • Include a "vehicle control" (DMSO only) and a "no enzyme" or positive control inhibitor (e.g., Staurosporine) for data normalization.

  • Kinase Reaction:

    • In each well of the assay plate, add 5 µL of the Test Compound dilution (or control).

    • Add 10 µL of a 2.5X Kinase/Substrate solution (containing the target kinase and its specific substrate in kinase assay buffer).

    • Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[6][7]

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides the luciferase and luciferin needed to produce a luminescent signal.[6][7]

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Normalize the data by setting the vehicle control (DMSO, 100% kinase activity) as 0% inhibition and the positive control inhibitor (or no enzyme control) as 100% inhibition.

  • Plot the percent inhibition versus the log of the Test Compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Hypothetical Kinase IC50 (nM) Selectivity Notes
Kinase A (e.g., ABL1)50Primary Target
Kinase B (e.g., SRC)850~17-fold less potent
Kinase C (e.g., EGFR)>10,000Not a significant target

Section 3: Cellular Activity and Target Engagement

While in vitro assays are crucial for determining direct enzymatic inhibition, they do not account for factors like cell permeability, metabolism, or engagement with the target in its native cellular environment.[9][10] Cell-based assays are the essential next step to validate the compound's biological relevance.

Protocol: Cell Viability/Cytotoxicity Assay (MTS Assay)

This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[11] A reduction in metabolic activity in the presence of the Test Compound suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. The MTS assay is a colorimetric method where a tetrazolium salt is reduced by viable cells into a colored formazan product.[11][12][13]

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., K-562 cells for ABL1).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test Compound stock solution.

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega).

  • Clear, flat-bottomed 96-well cell culture plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the Test Compound in complete culture medium.

    • Add the diluted compound to the appropriate wells (e.g., 100 µL to achieve a 1X final concentration, bringing the total volume to 200 µL). Include vehicle (DMSO) controls.

    • Incubate for a period relevant to the cell doubling time (e.g., 48 or 72 hours).

  • MTS Reagent Addition:

    • Add 20 µL of the MTS reagent directly to each well.[11][12][13]

    • Incubate for 1-4 hours at 37°C, 5% CO2. The incubation time depends on the metabolic rate of the cell line and should be optimized.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a spectrophotometer.[11][13]

Data Analysis:

  • Subtract the background absorbance (media only wells).

  • Normalize the data, setting the absorbance of the vehicle-treated cells as 100% viability.

  • Plot the percent viability versus the log of the Test Compound concentration and fit to a 4PL curve to determine the GI50 (concentration for 50% growth inhibition).

Cell Line Target Kinase GI50 (nM)
K-562ABL1150
A549EGFR (Wild-Type)>20,000
Protocol: Target Engagement via Western Blot

To confirm that the Test Compound is inhibiting the target kinase within the cell, we can measure the phosphorylation status of a known downstream substrate of that kinase.[14] A successful inhibitor will decrease the phosphorylation of the substrate without affecting the total amount of the substrate protein. Western blotting is a standard technique used to detect specific proteins in a complex mixture.[15][16]

Materials:

  • Cell line and culture reagents.

  • Test Compound.

  • Phosphatase and protease inhibitor cocktails.

  • RIPA or similar lysis buffer.

  • Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-CrkL for ABL1) and one for the total substrate protein (e.g., anti-total-CrkL).

  • HRP-conjugated secondary antibody.

  • PVDF membrane.

  • Chemiluminescent substrate (ECL).

  • Gel electrophoresis and blotting equipment.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with the Test Compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a short duration (e.g., 2-4 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them on ice using lysis buffer supplemented with fresh phosphatase and protease inhibitors.[16] Scientist's Note: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins after cell lysis.[15][16]

  • Protein Quantification and Gel Electrophoresis:

    • Quantify the protein concentration in each lysate (e.g., using a BCA assay).

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer.[16]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Membrane Transfer and Blocking:

    • Transfer the separated proteins from the gel to a PVDF membrane.[15][16]

    • Block the membrane for 1 hour at room temperature with a suitable blocking buffer. Scientist's Note: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[16]

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Image the resulting chemiluminescent signal.

  • Stripping and Reprobing (Optional but Recommended):

    • To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and then re-probed with the primary antibody against the total protein. Alternatively, a parallel gel can be run and blotted for the total protein.[17][18]

Expected Outcome: A dose-dependent decrease in the signal from the phospho-specific antibody, with no significant change in the signal from the total protein antibody. This result provides strong evidence of on-target activity in a cellular context.

Section 4: Visualized Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Analysis Compound Compound Prep (10 mM Stock in DMSO) Screening Broad Kinase Panel Screen (Identify Primary Targets) Compound->Screening IC50 IC50 Determination (ADP-Glo Assay) Screening->IC50 Viability Cell Viability Assay (MTS, Determine GI50) IC50->Viability Select Cell Line Based on Target Western Target Engagement (Western Blot for p-Substrate) Viability->Western Analysis Data Analysis (Potency, Selectivity, Cellular Activity) Western->Analysis

Caption: High-level workflow for characterizing a novel kinase inhibitor.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates the inhibition of the MEK1/2 kinase by a hypothetical inhibitor, leading to a decrease in the phosphorylation of its downstream substrate, ERK1/2.

G RAF RAF Kinase MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates pERK Phospho-ERK1/2 (Active) ERK->pERK activation TF Transcription Factors (e.g., c-Fos, c-Jun) pERK->TF activates Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor 4-Bromo-1,3-dimethyl- 1H-pyrazole-5-carbohydrazide Inhibitor->MEK INHIBITS

Caption: Inhibition of the MAPK/ERK pathway by a hypothetical MEK inhibitor.

Section 5: References

  • National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Profacgen (n.d.). Cell-based Kinase Assays. Available at: [Link]

  • Creative Bioarray (n.d.). MTS Tetrazolium Assay Protocol. Available at: [Link]

  • ResearchGate (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available at: [Link]

  • CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Cetin, I., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Creative Biolabs (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

  • East Port Praha (n.d.). Technologies to Study Kinases. Available at: [Link]

  • BMG LABTECH (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]

  • ResearchGate (2022). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. Available at: [Link]

  • Eco-Vector Journals Portal (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available at: [https://journals.eco-vector.com/2 combinatorial-chemistry/article/view/112675]([Link] combinatorial-chemistry/article/view/112675)

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • MDPI (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]

  • MDPI (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • PubMed (2024). A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. Available at: [Link]

  • Bio-Techne (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available at: [Link]

  • Luceome Biotechnologies (2022). Cell Based Kinase Assays. Available at: [Link]

  • Bio-Rad Antibodies (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]

  • Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Royal Society of Chemistry (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • Reaction Biology (n.d.). Kinase Screening Assay Services. Available at: [Link]

  • National Center for Biotechnology Information (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • ResearchGate (2023). Some FDA approved drugs based on the pyrazole ring. Available at: [Link]

  • PubMed Central (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]

  • PubMed Central (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

Sources

Application

Application Notes and Protocols for Bioassays of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the biological activities of 4-Bromo-1,3-dimethyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the biological activities of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. This document offers detailed methodologies for assessing the potential anticancer, antimicrobial, and anti-inflammatory properties of this novel pyrazole derivative.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The compound 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide belongs to this promising class of heterocyclic compounds. Its structural features, including the pyrazole core, dimethyl substitution, a bromine atom, and a carbohydrazide moiety, suggest a high potential for biological activity. The carbohydrazide group, in particular, is known to contribute to the anticancer and antimicrobial properties of pyrazole derivatives.

This guide presents a suite of validated bioassays to systematically investigate the therapeutic potential of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. The protocols are designed to be robust and reproducible, providing a solid foundation for preclinical drug discovery and development.

PART 1: Anticancer Activity Assessment

A critical step in the evaluation of novel chemical entities is the assessment of their cytotoxic effects on cancer cells. The MTT assay is a widely adopted and reliable colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, the cytotoxic potential of a compound can be quantified.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Test Compound Dilutions prep_compound->add_compound incubate1 Incubate (24h) for Cell Adhesion seed_cells->incubate1 incubate1->add_compound incubate2 Incubate (24-72h) for Treatment add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) for Formazan Formation add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer incubate4 Incubate (overnight) to Dissolve Crystals add_solubilizer->incubate4 read_absorbance Measure Absorbance (570 nm) incubate4->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is optimized for adherent cancer cell lines (e.g., A549, MCF-7, HeLa) cultured in 96-well plates.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile microplates

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed 100 µL of cell suspension (5,000-10,000 cells/well) into each well of a 96-well plate.

    • Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.

    • Include a "vehicle control" group (cells treated with the same concentration of DMSO as the highest compound concentration) and an "untreated control" group (cells in fresh medium only).

    • Incubate for 24, 48, or 72 hours, depending on the research objective.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to facilitate dissolution. Alternatively, incubate overnight at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

ParameterFormulaDescription
% Cell Viability [(Abs_treated - Abs_blank) / (Abs_untreated - Abs_blank)] * 100Represents the percentage of viable cells after treatment relative to the untreated control.
IC₅₀ Value Determined from the dose-response curveThe concentration of the compound that inhibits 50% of cell growth.

PART 2: Antimicrobial Activity Assessment

To evaluate the potential of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide as an antimicrobial agent, the determination of the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative test.

Principle of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique to determine the MIC.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare 2-fold Serial Dilutions of Test Compound add_compound Add Compound Dilutions to 96-well Plate prep_compound->add_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum add_compound->add_inoculum setup_controls Set up Positive and Negative Controls add_inoculum->setup_controls incubate Incubate (18-24h at 37°C) setup_controls->incubate observe_growth Visually Inspect for Bacterial Growth (Turbidity) incubate->observe_growth determine_mic Determine MIC (Lowest Concentration with No Visible Growth) observe_growth->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is suitable for testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB)

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (stock solution in DMSO)

  • Sterile 96-well U-bottom microplates

  • Standard antimicrobial agent (e.g., ampicillin, ciprofloxacin) as a positive control

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.

    • Prepare a starting concentration of the test compound in well 1 by adding 100 µL of the compound at twice the desired highest final concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Interpretation:

WellCompoundBacteriaExpected ResultInterpretation
1-10 Serial DilutionsYesClear or TurbidTest for inhibition
11 NoYesTurbidGrowth Control
12 NoNoClearSterility Control

PART 3: Anti-inflammatory Activity Assessment

The anti-inflammatory potential of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide can be evaluated by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle of the Nitric Oxide (NO) Production Assay

Macrophages, when activated by inflammatory stimuli like LPS, produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). NO is a key inflammatory mediator. Its production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Experimental Workflow: LPS-Induced NO Production Assay

NO_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare RAW 264.7 Macrophage Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare Serial Dilutions of Test Compound add_compound Pre-treat Cells with Test Compound prep_compound->add_compound incubate1 Incubate (24h) for Cell Adhesion seed_cells->incubate1 incubate1->add_compound incubate2 Incubate (1h) add_compound->incubate2 add_lps Stimulate with LPS (1 µg/mL) incubate2->add_lps incubate3 Incubate (24h) add_lps->incubate3 collect_supernatant Collect Culture Supernatants incubate3->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction read_absorbance Measure Absorbance (540 nm) griess_reaction->read_absorbance calculate_nitrite Calculate Nitrite Concentration (µM) read_absorbance->calculate_nitrite determine_inhibition Determine % NO Inhibition calculate_nitrite->determine_inhibition

Caption: Workflow for the LPS-induced nitric oxide production assay.

Detailed Protocol: Inhibition of NO Production in RAW 264.7 Macrophages

This protocol uses the murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 cell line

  • Complete culture medium (DMEM with 10% FBS)

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Sterile 96-well flat-bottom microplates

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Treat the cells with various concentrations of the test compound for 1 hour.

    • Subsequently, stimulate the cells with LPS (final concentration of 1 µg/mL) for 24 hours. Include a positive control (LPS only) and a negative control (medium only).

  • Nitrite Measurement:

    • After the 24-hour incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Standard Curve and Data Analysis:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • The percentage of NO inhibition is calculated as: [(NO_LPS - NO_treated) / NO_LPS] * 100.

Cytotoxicity Confirmation: It is crucial to perform a concurrent cytotoxicity assay (e.g., MTT) on the RAW 264.7 cells under the same experimental conditions to ensure that the observed reduction in NO production is not due to cell death.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
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  • National Center for Biotechnology Information. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)
  • MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.
  • National Institutes of Health. (2021, April 30). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-1,3-dimethylpyrazole-5-carbohydrazide.
  • ResearchGate. (2025, October 16).
  • ChemRxiv. (2023, December 22). *Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carboth
Method

Application Notes and Protocols: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide as a Versatile Building Block in Organic Synthesis

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] Its uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[1][2] Within this privileged scaffold, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide emerges as a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds. The presence of a reactive hydrazide moiety, coupled with a strategically positioned bromine atom, opens a gateway to a multitude of chemical transformations, enabling the construction of complex molecular architectures with significant therapeutic potential.

This comprehensive guide provides detailed protocols for the synthesis and derivatization of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, along with insights into its applications in drug discovery and development. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to harness the full synthetic potential of this important intermediate.

Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

The synthesis of the title compound is a two-step process commencing with the preparation of the corresponding ethyl ester, followed by its conversion to the carbohydrazide.

Part 1: Synthesis of Ethyl 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

While Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate is commercially available (CAS Number: 5775-89-3), for researchers preferring to synthesize it in-house, a representative protocol based on established pyrazole synthesis methodologies is provided below.[3] The synthesis typically involves the cyclization of a β-ketoester with a hydrazine derivative, followed by bromination.

Protocol 1: Synthesis of Ethyl 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

Materials:

  • Ethyl 2-methylacetoacetate

  • Methylhydrazine

  • N-Bromosuccinimide (NBS)

  • Ethanol

  • Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol. Add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of acetic acid and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

  • Bromination: Dissolve the crude pyrazole ester in dichloromethane. Add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford Ethyl 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate as a solid.

Part 2: Conversion to 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

The conversion of the ethyl ester to the carbohydrazide is a straightforward and high-yielding reaction using hydrazine hydrate.[4][5]

Protocol 2: Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Materials:

  • Ethyl 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Hydrazine hydrate (80%)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend Ethyl 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature. A precipitate of the carbohydrazide should form.

  • Filter the solid product and wash with cold ethanol and then with deionized water.

  • Dry the product under vacuum to yield 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide as a white to off-white solid.

Diagram 1: Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Carbohydrazide Formation A Ethyl 2-methylacetoacetate C Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate A->C Ethanol, Acetic Acid (cat.), Reflux B Methylhydrazine B->C E Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate C->E DCM, 0°C to RT D N-Bromosuccinimide (NBS) D->E F Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate H 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide F->H Ethanol, Reflux G Hydrazine Hydrate G->H

Caption: Synthetic route to the title compound.

Applications in Heterocyclic Synthesis

The carbohydrazide functionality serves as a versatile handle for the construction of various five-membered heterocycles, including hydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles.

Synthesis of Pyrazole-Hydrazone Derivatives

The condensation of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide with various aldehydes provides a straightforward route to pyrazole-hydrazone derivatives, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[6][7]

Protocol 3: General Procedure for the Synthesis of Pyrazole-Hydrazone Derivatives

Materials:

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

  • Substituted aromatic aldehyde (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1.0 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure pyrazole-hydrazone derivative.

Table 1: Examples of Synthesized Pyrazole-Hydrazone Derivatives

EntryAldehydeProductYield (%)
1BenzaldehydeN'-benzylidene-4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide92
24-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide95
34-MethoxybenzaldehydeN'-(4-methoxybenzylidene)-4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide90
44-NitrobenzaldehydeN'-(4-nitrobenzylidene)-4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide88
Synthesis of Pyrazolyl-1,3,4-oxadiazole Derivatives

The carbohydrazide can be cyclized to form 1,3,4-oxadiazoles, another important heterocyclic scaffold in medicinal chemistry.[8][9] A common method involves reaction with carbon disulfide in a basic medium.

Protocol 4: Synthesis of 5-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol

Materials:

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve potassium hydroxide (1.2 eq) in ethanol in a round-bottom flask and cool to 0 °C.

  • Add 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (1.0 eq) to the cooled solution and stir for 15 minutes.

  • Add carbon disulfide (1.5 eq) dropwise and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the desired 1,3,4-oxadiazole-2-thiol.

Synthesis of Pyrazolyl-1,2,4-triazole Derivatives

The intermediate from the previous reaction can be further reacted with hydrazine hydrate to yield 4-amino-1,2,4-triazole derivatives.[10]

Protocol 5: Synthesis of 4-Amino-5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Materials:

  • Potassium dithiocarbazate intermediate from Protocol 4

  • Hydrazine hydrate (80%)

  • Water

Procedure:

  • To the potassium dithiocarbazate intermediate (1.0 eq) in water, add hydrazine hydrate (3.0 eq).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

  • The precipitated product is filtered, washed with water, and dried under vacuum to yield the 1,2,4-triazole derivative.

Diagram 2: Derivatization of the Carbohydrazide

G cluster_0 Hydrazone Synthesis cluster_1 Oxadiazole Synthesis cluster_2 Triazole Synthesis A 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carbohydrazide C Pyrazole-Hydrazone Derivatives A->C E 5-(Pyrazol-5-yl)-1,3,4- oxadiazole-2-thiol A->E B R-CHO B->C EtOH, H+ (cat.), Reflux D 1. CS2, KOH 2. H+ D->E G 4-Amino-5-(Pyrazol-5-yl)-4H- 1,2,4-triazole-3-thiol E->G Intermediate from Oxadiazole Synthesis F Hydrazine Hydrate F->G

Caption: Synthetic pathways from the title compound.

Applications in Drug Discovery

Derivatives of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide are promising candidates for various therapeutic applications. The bromine atom at the 4-position of the pyrazole ring can be utilized for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce diverse substituents and modulate biological activity.[11][12]

  • Antimicrobial Agents: Pyrazole-hydrazones and their heterocyclic derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][13] The mechanism of action often involves the inhibition of essential microbial enzymes.

  • Anticancer Agents: The pyrazole scaffold is a common feature in many kinase inhibitors.[14] Derivatives of the title compound can be designed to target specific kinases involved in cancer cell proliferation and survival.

  • Kinase Inhibitors: The structural features of these pyrazole derivatives make them attractive for targeting various kinases implicated in inflammatory diseases and cancer.[14][15] The ability to readily synthesize a library of analogs allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.

Table 2: Potential Biological Activities of Derivatives

Derivative ClassPotential Biological ActivityRationale
Pyrazole-HydrazonesAntimicrobial, AnticancerKnown pharmacophore, potential for enzyme inhibition.
Pyrazolyl-1,3,4-oxadiazolesAntimicrobial, Anti-inflammatoryEstablished bioactive heterocycle.
Pyrazolyl-1,2,4-triazolesAntifungal, AnticancerTriazole moiety is a key component in many drugs.
C4-Arylated/Aminated PyrazolesKinase Inhibition, CNS activityIntroduction of diverse substituents for SAR studies.

Conclusion

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its functional groups provide access to a wide range of novel heterocyclic compounds with significant potential in drug discovery. The protocols and applications detailed in this guide are intended to serve as a practical resource for researchers in academia and industry, facilitating the exploration of new chemical space and the development of next-generation therapeutics.

References

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  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. [Link]

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Application

Application Notes and Protocols: Derivatization of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide for the Synthesis of Novel Bioactive Compounds

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, constituting the core structure of numerous compounds with a wide spectrum of pharmacological act...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, constituting the core structure of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Its unique electronic properties and ability to act as a versatile scaffold for three-dimensional exploration have led to the development of blockbuster drugs such as the anti-inflammatory agent celecoxib and the phosphodiesterase inhibitor sildenafil.[1] The carbohydrazide functional group, in turn, is a highly reactive and versatile handle for the synthesis of a variety of heterocyclic systems and hydrazone derivatives, which are also known to possess significant biological potential.[4][5]

This document provides a detailed guide to the derivatization of a key building block, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide , for the generation of novel compound libraries. The presence of a bromine atom at the 4-position offers an additional site for further functionalization via cross-coupling reactions, although this is beyond the scope of the present application note.[6] The protocols outlined herein are designed for researchers and scientists in drug development, offering robust methodologies for the synthesis of diverse pyrazole derivatives.

Core Derivatization Strategies for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

The primary reactive site for derivatization on the starting material is the terminal amino group of the hydrazide moiety. This allows for a range of chemical transformations, including condensation and cyclization reactions.

Workflow for Derivatization

G start 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide aldehyde Aldehydes/Ketones start->aldehyde Condensation acid_chloride Acid Chlorides/Anhydrides start->acid_chloride Acylation cs2 Carbon Disulfide start->cs2 Reaction in base isothiocyanate Isothiocyanates start->isothiocyanate Addition hydrazone Hydrazone Derivatives aldehyde->hydrazone diacyl N',N'-Diacylhydrazines acid_chloride->diacyl thiadiazole 1,3,4-Thiadiazoles cs2->thiadiazole isothiocyanate->thiadiazole Cyclization oxadiazole 1,3,4-Oxadiazoles diacyl->oxadiazole Cyclization (Dehydration)

Figure 1: Key derivatization pathways for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Protocol 1: Synthesis of Pyrazole-5-Carbohydrazones

The condensation of carbohydrazides with aldehydes or ketones is a straightforward and efficient method for generating hydrazones.[7] These compounds are of significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.

Scientific Rationale

This reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the stable hydrazone C=N bond. A catalytic amount of acid is often used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.

Experimental Protocol
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl Compound: Add 1.1 equivalents of the desired aldehyde or ketone to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: Representative Hydrazone Derivatives
EntryAldehyde/KetoneProductYield (%)
1BenzaldehydeN'-benzylidene-4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide92
24-Chlorobenzaldehyde4-bromo-N'-(4-chlorobenzylidene)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide95
34-Methoxybenzaldehyde4-bromo-N'-(4-methoxybenzylidene)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide89
4AcetophenoneN'-(1-phenylethylidene)-4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide85

Protocol 2: Synthesis of 1,3,4-Oxadiazole Derivatives

The carbohydrazide functionality is a key precursor for the synthesis of five-membered heterocycles such as 1,3,4-oxadiazoles. These are typically synthesized by the cyclization of N,N'-diacylhydrazines.

Scientific Rationale

The synthesis of 1,3,4-oxadiazoles from carbohydrazides is a two-step process. First, the carbohydrazide is acylated with an acid chloride or anhydride to form a diacylhydrazine intermediate. This intermediate then undergoes intramolecular cyclization via dehydration, typically facilitated by a dehydrating agent such as phosphorus oxychloride, to form the stable 1,3,4-oxadiazole ring.

Experimental Protocol

Step 1: Synthesis of the Diacylhydrazine Intermediate

  • Dissolution: Dissolve 1.0 equivalent of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in a suitable solvent like pyridine or dioxane.

  • Acylation: Cool the solution in an ice bath and add 1.1 equivalents of the desired acid chloride dropwise with stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-8 hours.

  • Work-up: Pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

Step 2: Cyclization to the 1,3,4-Oxadiazole

  • Reaction Setup: To the dried diacylhydrazine intermediate from Step 1, add an excess of phosphorus oxychloride (POCl₃).

  • Heating: Gently reflux the mixture for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution with a suitable base, such as sodium bicarbonate solution, until the product precipitates.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent if necessary.

Data Presentation: Representative 1,3,4-Oxadiazole Derivatives
EntryAcid ChlorideProductOverall Yield (%)
1Benzoyl chloride5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-2-phenyl-1,3,4-oxadiazole78
2Acetyl chloride5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-2-methyl-1,3,4-oxadiazole82
34-Nitrobenzoyl chloride5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)-1,3,4-oxadiazole75

Protocol 3: Synthesis of 1,3,4-Thiadiazole Derivatives

Similar to oxadiazoles, 1,3,4-thiadiazoles are another important class of five-membered heterocycles that can be synthesized from carbohydrazides.

Scientific Rationale

A common method for the synthesis of 1,3,4-thiadiazoles involves the reaction of a carbohydrazide with carbon disulfide in the presence of a base. The reaction proceeds through the formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization and dehydration to yield the thiadiazole ring.

Experimental Protocol
  • Salt Formation: Dissolve 1.0 equivalent of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in ethanol containing an equimolar amount of potassium hydroxide.

  • Addition of Carbon Disulfide: To this solution, add an excess (2.0 equivalents) of carbon disulfide (CS₂).

  • Reaction: Reflux the reaction mixture for 6-10 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Workflow for 1,3,4-Thiadiazole Synthesis

G start Carbohydrazide intermediate Dithiocarbazate Salt start->intermediate + KOH, CS2 product 1,3,4-Thiadiazole intermediate->product Cyclization & Dehydration

Figure 2: Synthetic route to 1,3,4-thiadiazoles from carbohydrazides.

Trustworthiness and Self-Validation

The protocols described above are based on well-established and widely published synthetic methodologies for the derivatization of carbohydrazides.[7][8][9][10][11] The successful synthesis of the target compounds should be validated by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of new bonds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=N in hydrazones, C-O-C in oxadiazoles, C-S-C in thiadiazoles).

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point Analysis: To assess the purity of the final products.

Consistent and reproducible results across these analytical methods will validate the successful implementation of these protocols.

Conclusion

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a highly valuable and versatile starting material for the synthesis of a diverse range of novel compounds. The protocols detailed in this application note provide robust and reproducible methods for the generation of hydrazone, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives. These new chemical entities can serve as a foundation for further investigation in drug discovery and development programs, potentially leading to the identification of new therapeutic agents.

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Sources

Method

High-Throughput Screening Strategies for the Identification of Biological Targets of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

An Application Guide Abstract This application note provides a comprehensive strategic guide for researchers, scientists, and drug development professionals on designing and implementing high-throughput screening (HTS) a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides a comprehensive strategic guide for researchers, scientists, and drug development professionals on designing and implementing high-throughput screening (HTS) assays for the novel compound 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. The biological targets and therapeutic potential of this molecule are currently uncharacterized. Given its core structure, which combines a pyrazole ring and a carbohydrazide moiety, this compound belongs to a class of molecules with a proven, diverse range of biological activities. This document outlines a multi-tiered screening approach, encompassing both biochemical and cell-based assays, designed to efficiently identify potential enzyme targets and cellular phenotypes modulated by this compound. We provide detailed, field-proven protocols, data analysis workflows, and validation criteria to ensure the generation of robust and actionable data, thereby accelerating the journey from a novel chemical entity to a validated lead compound.

Introduction and Rationale for Target Selection

The process of drug discovery often begins with the identification of small molecules that can modulate the activity of biological targets linked to disease. 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a compound of interest due to its hybrid structure. The pyrazole nucleus is a well-established pharmacophore present in numerous drugs and bioactive compounds, known to exhibit anticancer, anti-inflammatory, and antimicrobial properties, often through enzyme inhibition. Similarly, the carbohydrazide functional group is a key feature in molecules that have shown potent inhibitory activity against enzymes like dipeptidyl peptidase-4 (DPP-IV) and xanthine oxidase.

Given the absence of a known target for this specific compound, a rational HTS campaign must cast a wide yet targeted net. Our proposed strategy is therefore twofold:

  • Biochemical (Target-Based) Screening: Directly assess the compound's ability to inhibit the activity of purified enzymes from families commonly targeted by pyrazole and carbohydrazide derivatives. This approach is rapid, highly quantitative, and provides immediate mechanistic insight.

  • Cell-Based (Phenotypic) Screening: Evaluate the compound's effect on whole cells to identify broader functional outcomes, such as cytotoxicity, cell cycle arrest, or apoptosis. This method offers greater biological relevance and can uncover novel mechanisms of action.

This dual approach creates a self-validating workflow where hits from phenotypic screens can be rationalized by subsequent biochemical assays, and vice-versa, providing a robust foundation for hit-to-lead development.

General HTS Workflow

A successful screening campaign follows a logical progression from large-scale primary screening to more focused hit confirmation and characterization. This workflow ensures that resources are efficiently allocated to the most promising compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Development Primary Primary Screen (Single concentration, e.g., 10 µM) Data Data Analysis (% Inhibition Calculation) Primary->Data Hit_ID Hit Identification (Threshold: e.g., >50% Inhibition) Data->Hit_ID Confirm Hit Confirmation (Re-test fresh compound) Hit_ID->Confirm Identified Hits Dose Dose-Response Assay (IC50 Determination) Confirm->Dose Counter Counter-Screening (Rule out artifacts/non-specific activity) Dose->Counter MOA Mechanism of Action (e.g., Enzyme Kinetics) Counter->MOA Validated Hits SAR Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) MOA->SAR Lead_Op Lead Optimization SAR->Lead_Op

Caption: General workflow for a high-throughput screening campaign.

Protocol 1: Biochemical Screening for Kinase Inhibitors

Rationale: Protein kinases are a major class of drug targets, and many pyrazole-containing compounds have been identified as kinase inhibitors. A universal assay that detects the common product of all kinase reactions, ADP, is an efficient way to screen against a panel of kinases. The Transcreener® ADP² Assay is a fluorescence polarization (FP)-based immunodetection assay for ADP.

Principle:

  • The kinase reaction produces ADP.

  • An ADP-Alexa633 tracer and an ADP² antibody are added.

  • The tracer binds to the antibody, resulting in a high FP signal.

  • ADP produced by the kinase displaces the tracer from the antibody, causing the tracer to tumble more rapidly and resulting in a decrease in the FP signal. The magnitude of the decrease is proportional to the amount of ADP produced.

Materials and Reagents
ReagentExample SupplierPurpose
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazideCustom SynthesisTest Compound
DMSO, ACS GradeSigma-AldrichCompound Solvent
Kinase of interest (e.g., CDK8)Carna BiosciencesEnzyme Target
Kinase Substrate (e.g., specific peptide)Carna BiosciencesSubstrate for Kinase
ATPSigma-AldrichCo-factor
StaurosporineCayman ChemicalPositive Control (Broad-spectrum inhibitor)
Transcreener® ADP² FP Assay KitBellBrook LabsADP Detection Reagents
384-well, low-volume, black, round-bottom platesCorningAssay Plates
Step-by-Step Protocol
  • Compound Plating:

    • Prepare a 10 mM stock solution of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in 100% DMSO.

    • Create a working stock by diluting to 400 µM in kinase reaction buffer.

    • Using an automated liquid handler, dispense 2.5 µL of the following into a 384-well plate:

      • Test Wells: 400 µM compound working stock (final concentration: 100 µM).

      • Negative Control Wells: Kinase buffer with 10% DMSO (represents 0% inhibition).

      • Positive Control Wells: 40 µM Staurosporine (final concentration: 10 µM, represents 100% inhibition).

  • Kinase Reaction Initiation:

    • Prepare a 2X Enzyme/Substrate master mix in kinase reaction buffer.

    • Dispense 2.5 µL of this mix into all wells.

    • Prepare a 2X ATP master mix.

    • To start the reaction, dispense 5 µL of the 2X ATP mix into all wells. The final reaction volume is 10 µL.

  • Incubation:

    • Briefly centrifuge the plate (1 min at 1000 rpm) to mix.

    • Incubate at 30°C for 60 minutes. Ensure the reaction is in the linear range, determined during assay development.

  • Reaction Termination and Detection:

    • Prepare the ADP Detection Mix as per the Transcreener® kit protocol.

    • Add 10 µL of the ADP Detection Mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a plate reader capable of measuring fluorescence polarization (e.g., PHERAstar FSX).

    • Excitation: 620 nm, Emission: 670 nm.

Data Analysis and Validation
  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (FP_Test - FP_Positive) / (FP_Negative - FP_Positive))

  • Assay Quality - Z' Factor: The Z' factor is a statistical measure of the quality of an HTS assay. Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

Z' ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

A Z' factor greater than 0.7 is highly desirable for a robust screen.

Protocol 2: Cell-Based Screening for Cytotoxicity

Rationale: Many pyrazole-based compounds exhibit anticancer activity by inducing cytotoxicity or inhibiting cell proliferation. A cell viability assay is a fundamental first-pass screen to identify compounds with such effects across a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials and Reagents
ReagentExample SupplierPurpose
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazideCustom SynthesisTest Compound
Human Cancer Cell Lines (e.g., HeLa, A549, MCF-7)ATCCBiological System
Cell Culture Medium (e.g., DMEM) + 10% FBSGibcoCell Growth
DoxorubicinSigma-AldrichPositive Control (Cytotoxic Agent)
MTT Reagent (5 mg/mL in PBS)Thermo FisherViability Indicator
Solubilization Solution (e.g., 10% SDS in 0.01M HCl)In-house prepDissolves formazan crystals
96-well, flat-bottom, clear tissue culture platesCorningCell Culture and Assay
Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compound, positive control, or vehicle control (medium with 0.5% DMSO).

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Percent Viability Calculation: % Viability = 100 * (Abs_Test - Abs_Blank) / (Abs_Vehicle - Abs_Blank)

  • IC₅₀ Determination: Plot the % Viability against the log of the compound concentration. Use a non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

Advanced Assay Design: High-Content Phenotypic Screening

Rationale: To gain deeper insight into the mechanism of cytotoxicity, a high-content imaging (HCI) approach can be employed. This allows for the simultaneous measurement of multiple cellular parameters, such as apoptosis induction and cell cycle arrest.

Principle: Using fluorescent dyes and automated microscopy, specific cellular events can be visualized and quantified on a per-cell basis. For example, Hoechst 33342 stains the nucleus (allowing for cell counting and nuclear morphology analysis), while a fluorescently-labeled Annexin V can detect early-stage apoptosis.

HCI_Principle cluster_0 Cell Treatment cluster_1 Staining cluster_2 Imaging & Analysis Cells Cells in 384-well plate Compound Add Test Compound Cells->Compound Stain Add Fluorescent Dyes (e.g., Hoechst, Annexin V) Compound->Stain Image Automated Microscopy Stain->Image Analysis Image Analysis Software Image->Analysis Output Multiparametric Data Output (Cell Count, Apoptosis %, etc.) Analysis->Output

Caption: Workflow for a high-content imaging (HCI) assay.

This protocol would follow a similar structure to the MTT assay (cell seeding, compound treatment) but would replace the MTT reagent step with a staining cocktail and the absorbance reader with a high-content imaging system (e.g., a Thermo Scientific CellInsight CX7). Data analysis would involve sophisticated image analysis software to segment cells and quantify fluorescence intensity in different channels, providing a detailed "fingerprint" of the compound's cellular effect.

Conclusion and Future Directions

This application note provides a strategic framework for the initial characterization of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. By employing a combination of robust biochemical and cell-based HTS assays, researchers can efficiently identify potential molecular targets and cellular activities. Hits identified from these primary screens must undergo rigorous validation, including IC₅₀ determination and counter-screening, to eliminate false positives. Confirmed hits will serve as the foundation for detailed mechanism-of-action studies, structure-activity relationship (SAR) exploration, and ultimately, the development of novel therapeutic agents.

References

  • Lobera, M., et al. (2013). Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls. PubMed. Available at: [Link]

  • BellBrook Labs. (n.d.). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. NIH Bookshelf. Available at: [Link]

  • BellBrook Labs. (n.d.). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]

  • Research Square. (2024). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Research Square. Available at: [Link]

  • Authorea. (2024). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Authorea. Available at: [Link]

  • Wilson, C., et al. (2009). High-Throughput Screen Identifies Novel Inhibitors of Cancer Biomarker α-Methylacyl Coenzyme A Racemase (AMACR/P504S). PMC - NIH. Available at: [Link]

  • MDPI. (2023). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. MDPI. Available at: [Link]

  • Liu, H., et al. (2016). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC - NIH. Available at: [Link]

  • MDPI. (2021). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. MDPI. Available at: [Link]

  • Future Medicine. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicine. Available at: [Link]

  • Stan, M., et al. (2021). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. PMC - NIH. Available at: [Link]

  • ACS Publications. (2023). Discovery of Novel Quinazolinone-2-carbohydrazide Derivatives as Effective Succinate Dehydrogenase Inhibitors and Biosafety Assessment on Rice and Zebrafish. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Singh, S., et al. (2022). Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening. NIH. Available at: [Link]

  • ACS Omega. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. Available at: [Link]

  • Mfotie Njoya, E., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. Available at: [Link]

  • de Oliveira, T., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Available at: [Link]

  • Hassan, A., et al. (2022). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH. Available at: [Link]

  • Onyeyilim, C., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Soikkeli, A., et al. (2011). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. PubMed. Available at: [Link]

  • ResearchGate. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Available at: [Link]

  • Kim, D., et al. (2022). Rhodamine-based cyclic hydrazide derivatives as fluorescent probes for selective and rapid detection of formaldehyde. ResearchGate. Available at: [Link]

  • Zhang, W., et al. (2019). Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors. PubMed. Available at: [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • ChemRxiv. (2023).
Application

The Synthetic Keystone: Application Notes for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in Agrochemical Discovery

Introduction: The Pyrazole Scaffold in Modern Agrochemicals The pyrazole ring is a cornerstone pharmacophore in contemporary agrochemical design, renowned for its metabolic stability and capacity to anchor molecules to b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring is a cornerstone pharmacophore in contemporary agrochemical design, renowned for its metabolic stability and capacity to anchor molecules to biological targets with high affinity.[1][2][3] A multitude of commercial pesticides, particularly fungicides and insecticides, incorporate this five-membered heterocycle.[2][4][5] The derivatization of the pyrazole core, especially at the 4 and 5 positions, has yielded highly successful products, including the class of succinate dehydrogenase inhibitor (SDHI) fungicides.[6][7]

This document provides detailed application notes and protocols for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide , a specialized synthon poised for the development of next-generation agrochemicals. While this specific molecule is a niche research chemical, its structural motifs—a brominated and dimethylated pyrazole ring coupled with a carbohydrazide linker—offer a compelling platform for generating novel derivatives with potential high efficacy. The strategic placement of a bromine atom can enhance biological activity and modulate metabolic stability, while the carbohydrazide functional group serves as a versatile handle for constructing diverse molecular architectures, such as pyrazole-amides, -thiadiazoles, and other bioactive heterocyclic systems.[8][9]

These notes are intended for researchers, chemists, and toxicologists in the field of agrochemical discovery and development. We will explore the synthetic utility of this compound, provide detailed protocols for its derivatization and subsequent bioactivity screening, and discuss the likely mechanisms of action for its downstream products.

Section 1: Synthesis and Derivatization Potential

The primary utility of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide lies in its role as a key intermediate. The carbohydrazide moiety is a nucleophilic functional group that can readily react with a variety of electrophiles to create a library of novel compounds.

Retrosynthetic Analysis and Proposed Synthesis

A plausible synthetic route to the title compound begins with the cyclization of a 1,3-dicarbonyl compound with a hydrazine source, followed by bromination and conversion of a carboxyl group to the carbohydrazide.

Synthesis_Workflow A 1,3-Diketone + Methylhydrazine B 1,3-Dimethyl-1H-pyrazole- 5-carboxylic acid ester A->B Cyclization C 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carboxylic acid ester B->C Bromination (e.g., NBS) D 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carbohydrazide C->D Hydrazinolysis (Hydrazine Hydrate) MoA_Workflow A Lead Compound Identified (Low EC50) B Microscopy Analysis (SEM/TEM) A->B Observe Mycelial Damage C Mitochondrial Membrane Potential (MMP) Assay A->C D Isolate Mitochondria A->D E SDH Enzyme Activity Assay D->E Measure IC50 F Molecular Docking Studies E->F Predict Binding Mode

Sources

Method

Protocol for the Crystallization of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide: A Methodological Guide

An Application Note for Drug Development Professionals and Researchers Abstract This document provides a detailed protocol for the crystallization of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract This document provides a detailed protocol for the crystallization of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Crystallization is a critical purification step to ensure high purity, which is essential for subsequent applications such as structural analysis and pharmacological screening.[1][2] This guide outlines protocols for cooling crystallization and anti-solvent crystallization, developed from the physicochemical principles of pyrazole derivatives.[3][4][5] It includes a discussion of solvent selection, step-by-step procedures, troubleshooting advice, and a visual workflow to aid researchers in obtaining high-quality crystalline material.

Introduction and Scientific Background

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide belongs to the pyrazole class of heterocyclic compounds, which are prominent scaffolds in pharmaceutical research due to their wide range of biological activities.[3][5] The carbohydrazide moiety, in particular, serves as a versatile synthetic handle and can participate in crucial hydrogen bonding interactions with biological targets.[4] The purity of such an intermediate is paramount, as impurities can confound biological data and impede the progress of drug discovery pipelines.

Crystallization is the gold-standard technique for purifying solid organic compounds.[1] The process relies on the principle of differential solubility: a compound is dissolved in a suitable solvent at a high temperature to create a saturated or near-saturated solution, and as the solution cools, the solubility decreases, forcing the compound to crystallize out, leaving impurities behind in the solution (mother liquor).[6][7] Obtaining a well-ordered crystal lattice is not only crucial for purification but is also a prerequisite for definitive structural elucidation by single-crystal X-ray diffraction.[2]

This guide provides a robust starting point for developing a successful crystallization procedure for the title compound, based on established methods for analogous pyrazole structures.[1][8]

Physicochemical Profile and Solvent Selection Rationale

The molecular structure of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide features a substituted pyrazole ring and a polar carbohydrazide group. This combination suggests moderate polarity. The hydrazide group (-CONHNH2) is capable of both donating and accepting hydrogen bonds, which will significantly influence its solubility in various solvents.

An ideal crystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1] Based on the structure and general solubility of pyrazole derivatives, a screening of common organic solvents is recommended.[9][10]

Table 1: Recommended Solvents for Initial Crystallization Screening

Solvent ClassRecommended SolventsRationale for SelectionExpected Solubility Profile
Polar Protic Ethanol, Isopropanol, MethanolThe -OH group can hydrogen bond with the carbohydrazide moiety, promoting solubility, especially upon heating.Good solubility at high temperatures, lower solubility at room temperature. Ideal for cooling crystallization.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileCan dissolve the compound through dipole-dipole interactions. Often used in binary solvent systems.[10]Moderate to high solubility. Good candidates for the "solvent" in anti-solvent methods or for slow evaporation.
Non-Polar Hexanes, HeptaneThe compound is expected to have very low solubility due to its polar nature.Insoluble. Ideal for use as an "anti-solvent" to induce precipitation from a more polar solvent solution.[7]
Aqueous WaterLimited solubility is expected, but it may be useful as an anti-solvent with highly water-miscible solvents like ethanol or acetone.Low to negligible. Can be an effective anti-solvent.

Expert Insight: The "like dissolves like" principle is a foundational starting point. However, the art of crystallization often lies in finding a solvent where the compound is moderately soluble.[11] If solubility is too high, achieving supersaturation is difficult, leading to poor yields or no crystals. If it's too low, large volumes of solvent are needed. A binary (two-component) solvent system often provides the necessary fine-tuning of solubility.[7]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The target compound and its precursors may cause skin, eye, and respiratory irritation.[12]

Protocol 1: Single-Solvent Cooling Crystallization

This is the most straightforward method and should be the first approach attempted.[6] Ethanol is recommended as a starting solvent.

Methodology:

  • Dissolution: Place the crude 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (e.g., 100 mg) into a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the selected solvent (e.g., ethanol) dropwise at room temperature while stirring until a slurry is formed.

  • Heating: Gently heat the mixture on a hotplate stirrer to near the solvent's boiling point. Continue to add the solvent dropwise until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary to create a clear, saturated solution.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities (dust, particulates) are visible in the hot solution, perform a hot filtration. Pre-warm a funnel with fluted filter paper and a receiving flask to prevent premature crystallization. Quickly filter the hot solution into the clean, pre-warmed flask.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass or loosely with foil) to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of larger, well-defined crystals.[11]

  • Further Cooling: Once at room temperature, place the flask in an ice bath or a refrigerator (2-8°C) for at least one hour to maximize crystal yield.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This method is highly effective when a compound is very soluble in one solvent (the "solvent") but insoluble in another miscible solvent (the "anti-solvent").[7][8] A good starting system is Acetone (solvent) and Hexanes (anti-solvent).

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the "solvent" (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" (e.g., hexanes) dropwise. Continue adding until the solution becomes faintly turbid (cloudy). This point of initial turbidity indicates the onset of precipitation and the beginning of supersaturation.

  • Clarification: Add a drop or two of the "solvent" back into the solution until the turbidity just disappears, resulting in a clear, supersaturated solution.

  • Crystal Growth: Cover the vessel and set it aside, undisturbed, at room temperature. Crystals should form over several hours to days. The vessel can be loosely covered to allow for very slow evaporation, which can also promote crystal growth.[13]

  • Isolation and Drying: Once a sufficient crop of crystals has formed, isolate, wash (with the anti-solvent), and dry them as described in Protocol 1 (steps 7-9).

Visualization of the Crystallization Workflow

The following diagram illustrates the key stages in a typical laboratory crystallization process.

Crystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation & Finishing Crude Crude Product Dissolve Dissolution in Minimal Hot Solvent Crude->Dissolve Add Solvent & Heat HotFilt Hot Filtration (Optional) Dissolve->HotFilt Cool Slow Cooling to RT, then Ice Bath Dissolve->Cool If no filtration HotFilt->Cool Isolate Vacuum Filtration Cool->Isolate Crystals Form Wash Wash with Cold Solvent Isolate->Wash Dry Drying Under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure caption General workflow for cooling crystallization.

Sources

Technical Notes & Optimization

Troubleshooting

stability issues with 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in solution

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. Here, we address potential stability issues that ma...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. Here, we address potential stability issues that may be encountered in solution and provide troubleshooting strategies and frequently asked questions to ensure the integrity and success of your experiments. Our approach is grounded in the fundamental chemical principles governing the pyrazole and carbohydrazide moieties, offering a framework for proactive stability management.

Introduction: Understanding the Molecule

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a multifunctional molecule featuring a substituted pyrazole ring and a carbohydrazide group. The pyrazole core is generally robust, though it can be susceptible to certain oxidative and photolytic conditions.[1][2] The carbohydrazide functional group, conversely, is more chemically labile and can be prone to hydrolysis and oxidation.[3][4] The presence of a bromine atom on the pyrazole ring may also influence the molecule's electronic properties and metabolic stability.[5] This guide will dissect the potential stability challenges arising from this unique combination of functional groups and provide practical solutions.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to help you diagnose and resolve common stability-related observations during your experiments.

Issue 1: Unexpected Precipitation or Cloudiness in Solution

Question: I dissolved my 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in an aqueous buffer, and it precipitated out of solution over time. What is happening?

Answer: This is a common issue and can be attributed to several factors:

  • Poor Aqueous Solubility: Pyrazole derivatives often exhibit limited solubility in water.[6] If the concentration of your compound exceeds its solubility limit in the chosen buffer, it will precipitate.

  • Hydrolysis: The carbohydrazide moiety can undergo hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid (4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid) and hydrazine.[3] The carboxylic acid degradation product may have different solubility characteristics than the parent compound, leading to precipitation.

  • Salt Formation and pH Shifts: Changes in the pH of your solution can affect the ionization state of the molecule, altering its solubility.

Troubleshooting Steps:

  • Verify Solubility: Determine the solubility of your compound in the intended solvent system before preparing stock solutions.

  • Optimize Solvent System: Consider the use of co-solvents such as DMSO, DMF, or ethanol to increase solubility in aqueous buffers. However, be mindful of the potential impact of organic solvents on your experimental system.

  • Control pH: Maintain a stable pH within a range where the compound is most soluble and stable. For many compounds, a neutral pH (around 7.0-7.4) is a good starting point.[7]

  • Freshly Prepare Solutions: Whenever possible, prepare solutions of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide immediately before use to minimize the risk of degradation.

Issue 2: Solution Color Change (e.g., to Yellow or Brown)

Question: My solution of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide has developed a yellow or brown tint. Is this a sign of degradation?

Answer: Yes, a color change is often indicative of chemical degradation. The most likely culprit is oxidation.

  • Oxidation of the Hydrazide Moiety: Hydrazides can be oxidized, and this process can be accelerated by the presence of dissolved oxygen, metal ions, or light.[8] The oxidation of hydrazides can lead to the formation of colored byproducts.

  • Oxidative Ring Opening: While the pyrazole ring is generally stable, under harsh oxidative conditions, ring-opening reactions can occur, leading to complex mixtures of colored degradation products.[9]

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure your solvents are free of metal ion contaminants and peroxides.

  • Degas Solvents: For sensitive experiments, degas your solvents by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Work in Low-Light Conditions: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.

  • Consider Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), may be necessary to prevent oxidative degradation. However, ensure the antioxidant is compatible with your downstream application.

Issue 3: Loss of Biological Activity or Inconsistent Results

Question: I am observing a decrease in the biological activity of my compound over time, or my experimental results are not reproducible. Could this be a stability issue?

Answer: Absolutely. A loss of potency is a classic sign of compound degradation.

  • Hydrolytic Cleavage: The hydrolysis of the carbohydrazide to its corresponding carboxylic acid and hydrazine will result in a loss of the parent molecule and, consequently, its intended biological activity.[8]

  • Oxidative Degradation: Oxidation of either the hydrazide or the pyrazole ring can lead to inactive degradation products.[10]

  • Photodegradation: Exposure to UV or even ambient light can cause photochemical reactions that alter the structure of your compound.[11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of compound activity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide?

A1: For long-term storage, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. For short-term storage, room temperature is generally acceptable if the compound is protected from light and humidity.

Q2: What are the best solvents for preparing stock solutions?

A2: Based on the general solubility of pyrazole derivatives, high-purity, anhydrous DMSO or DMF are recommended for preparing concentrated stock solutions.[6] These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous experiments, the stock solution can be diluted into the appropriate buffer immediately before use.

Q3: How can I assess the stability of my compound in a specific buffer or formulation?

A3: A forced degradation study is the most effective way to determine the stability of your compound under various stress conditions.[12][13] This involves subjecting the compound to harsh conditions (e.g., acid, base, heat, oxidation, and light) and analyzing the resulting solutions using a stability-indicating analytical method, such as HPLC.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a UV detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat an aliquot of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method.

Data Analysis:

  • Monitor the decrease in the peak area of the parent compound.

  • Observe the formation of new peaks corresponding to degradation products.

  • Calculate the percentage of degradation in each condition.

Stress ConditionTypical ReagentsTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24 hoursHydrolysis of carbohydrazide
Base Hydrolysis 0.1 M NaOHRoom Temp24 hoursHydrolysis of carbohydrazide
Oxidation 3% H₂O₂Room Temp24 hoursOxidation of hydrazide, ring oxidation
Thermal None (in solution)60°C24 hoursGeneral thermal decomposition
Photolytic UV/Visible LightAmbientPer ICH guidelinesPhotochemical rearrangement/degradation

Table 1: Summary of forced degradation conditions.

Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[14][15]

Example HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[16]

Caption: Potential degradation pathways of the target molecule.

Conclusion

The stability of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the inherent chemical liabilities of the pyrazole and carbohydrazide moieties, researchers can proactively mitigate degradation. This guide provides a comprehensive framework for troubleshooting common stability issues and for systematically evaluating the stability of this compound in various experimental settings. For further assistance, please consult the references provided or contact our technical support team.

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
  • Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. (n.d.). NIH.
  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hep
  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (n.d.).
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.).
  • Proposed mechanism of acid hydrolysis of hydrazones studied[17]. (n.d.). ResearchGate.

  • Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. (n.d.).
  • Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. (2023).
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.).
  • Method for the hydrolysis of hydrazones. (n.d.).
  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. (n.d.). Benchchem.
  • A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
  • Forced degrad
  • Forced degradation studies of Brexpiprazole. (n.d.).
  • 4-Bromo-1,3-dimethylpyrazole-5-carbohydrazide. (n.d.). SCBT - Santa Cruz Biotechnology.
  • A Review on Synthesis of Carbohydrazide Derivatives. (n.d.). Asian Journal of Green Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.).
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC - PubMed Central.
  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDR
  • Therapeutic Potential of Pyrazole Containing Compounds: an Upd
  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021).
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
  • Organic Letters Journal. (n.d.).
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. (n.d.). Amerigo Scientific.
  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2025).
  • Stability Indic
  • 4-bromo-1,3-dimethyl-1h-pyrazol-5-ol. (n.d.). PubChemLite.
  • Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chrom
  • Effect of pH on Structure, Function, and Stability of Mitochondrial Carbonic Anhydrase VA. (n.d.).
  • Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. (2025).
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PubMed Central.
  • Carbohydrazide. (n.d.). Santa Cruz Biotechnology.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. (n.d.). The Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Ensuring the Stability of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Welcome to the dedicated technical support guide for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term st...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Drawing upon established principles of organic chemistry and extensive experience in handling sensitive reagents, this guide provides a comprehensive framework for optimal storage, troubleshooting potential degradation, and verifying compound purity.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Q1: What are the ideal storage conditions for this compound?

A1: To maximize shelf-life, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide should be stored in a cool, dry, and dark environment. Specifically, refrigeration at 2–8°C is recommended. The container should be tightly sealed to prevent moisture ingress. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a best practice to displace oxygen.[1][2]

Q2: How can I tell if my sample of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide has degraded?

A2: Visual inspection can offer initial clues. A noticeable change in color, such as yellowing or browning, or a change in the physical state of the powder (e.g., clumping) can indicate degradation. However, the most reliable method for assessing purity is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[3][4]

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing brominated aromatic rings can be susceptible to photodegradation. It is crucial to store this compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1][5]

Q4: What are the primary degradation pathways I should be concerned about?

A4: The two primary points of vulnerability in the molecule are the carbohydrazide functional group and the brominated pyrazole ring. The carbohydrazide can undergo hydrolysis, especially in the presence of moisture. The pyrazole ring, particularly at the C4 position where the bromine is located, can be susceptible to oxidative degradation.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting when you suspect degradation of your 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide sample.

Problem 1: Unexpected Results in Biological Assays
  • Symptom: Reduced or inconsistent biological activity in your experiments.

  • Potential Cause: Degradation of the compound leading to a lower concentration of the active molecule.

  • Troubleshooting Steps:

    • Verify Purity: Perform an HPLC analysis to check the purity of your sample. Compare the chromatogram to a reference standard or the certificate of analysis.

    • Prepare Fresh Solutions: If possible, prepare fresh solutions from a new or properly stored stock of the compound for your assays.

    • Assess Solution Stability: The compound may be degrading in your assay buffer. Consider performing a time-course stability study of the compound in the assay medium.[6]

Problem 2: Visual Changes in the Solid Compound
  • Symptom: The white powder has developed a yellow or brown tint, or has become clumpy.

  • Potential Cause: This often points to oxidation of the pyrazole ring or hydrolysis of the carbohydrazide moiety due to improper storage.

  • Troubleshooting Steps:

    • Analytical Confirmation: Use HPLC to confirm the presence of degradation products.

    • Review Storage Protocol: Ensure the compound has been stored under the recommended conditions (cool, dry, dark, and optionally under an inert atmosphere).[2][5]

    • Consider Purification: If a significant amount of the material is still viable, recrystallization may be an option to purify the compound, though re-analysis of purity is essential.

Potential Degradation Pathways

Understanding the likely chemical transformations that can occur is key to preventing them. The following diagram illustrates the two most probable degradation pathways for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

G cluster_0 Primary Compound cluster_1 Degradation Pathways cluster_2 Degradation Products A 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carbohydrazide B Hydrolysis (+H2O) A->B Moisture C Oxidation/Debromination (+[O] or hv) A->C Oxygen / Light D 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carboxylic acid + Hydrazine B->D E 1,3-Dimethyl-4-oxo-1H- pyrazole-5-carbohydrazide or Debrominated Species C->E

Caption: Potential degradation pathways for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Immediate Storage: Upon receipt, immediately place the compound in a refrigerator at 2–8°C.

  • Container: Ensure the compound is in a tightly sealed, amber glass vial. If the original container is not amber, wrap it securely in aluminum foil.

  • Inert Atmosphere (for long-term storage > 6 months):

    • Place the vial in a desiccator or a glove box with a nitrogen or argon atmosphere.

    • Briefly open the vial to allow the inert gas to displace the air.

    • Quickly and tightly reseal the vial.

  • Documentation: Label the container with the date of receipt and the date it was opened. Maintain a log of usage.

Protocol 2: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. Method optimization may be required based on the specific HPLC system and impurities.

Table 1: HPLC Method Parameters

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95:5 (A:B), ramp to 5:95 (A:B) over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL.[3]

Logical Workflow for Handling and Quality Control

The following diagram outlines the decision-making process from receiving the compound to its use in experiments.

Caption: Workflow for handling and quality control of the compound.

By adhering to these guidelines, researchers can significantly mitigate the risk of degradation, ensuring the reliability and reproducibility of their experimental results with 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284. Available at: [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis, 1(4), 170-175. Available at: [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 8(1), 1-8. Available at: [Link]

  • PowerPlant Chemistry. (2018). Carbohydrazide vs Hydrazine: A Comparative Study. PowerPlant Chemistry, 20(1). Available at: [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]

  • The Bumbling Biochemist. (2023, March 2). Practical lab tips for avoiding sample loss during storage. YouTube. Available at: [Link]

  • MDPI. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(21), 5087. Available at: [Link]

  • ResearchGate. (2019). Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization. Available at: [Link]

  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]

  • National Institutes of Health. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1626–1629. Available at: [Link]

  • ResearchGate. (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Available at: [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available at: [Link]

  • ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]

  • PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. Available at: [Link]

  • PubMed. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta, 39(10), 1313–1316. Available at: [Link]

  • ResearchGate. (2009). Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles. Available at: [Link]

  • Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2). Available at: [Link]

  • Beilstein-Institut. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 11, 2236–2263. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-1,5-dimethyl-1H-pyrazole. Available at: [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2020). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Journal of Global Trends in Pharmaceutical Sciences, 11(1). Available at: [Link]

  • National Institutes of Health. (2023). Perspective on halogenated organic compounds. Neurotoxicology, 99, 102488. Available at: [Link]

  • ResearchGate. (2021). Halogenated Heterocycles as Pharmaceuticals. Available at: [Link]

  • National Institutes of Health. (2016). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PLoS One, 11(10), e0164395. Available at: [Link]

  • A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings. Available at: [Link]

  • ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • National Testing Agency. (2025). Syllabus for Chemistry (SCQP08). Available at: [Link]

  • ResearchGate. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Refining HPLC Methods for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Analysis

Welcome to the technical support center for the analysis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and answers to frequently asked questions encountered during the HPLC analysis of this compound. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical solutions to develop and refine a robust and reliable analytical method.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when developing an HPLC method for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Q1: What is a suitable HPLC column for the analysis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide?

A C18 reversed-phase column is the most common and a good starting point for the analysis of pyrazole derivatives.[1][2] A standard dimension of 4.6 mm x 150 mm with a 5 µm particle size is recommended for initial method development. For faster analysis, a shorter column with smaller particles (e.g., 2.1 mm x 50 mm, <2 µm) can be used with a UHPLC system.

Q2: What is a recommended starting mobile phase composition?

A gradient elution with acetonitrile and water is a good starting point. A typical gradient could be:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

A starting gradient could be 10-90% B over 10 minutes. The TFA is used to improve peak shape by minimizing interactions between the analyte and free silanol groups on the silica-based stationary phase.[3]

Q3: What is the optimal detection wavelength?

Q4: How can I ensure the stability of the analyte during analysis?

The carbohydrazide functional group can be susceptible to hydrolysis, especially under harsh pH conditions.[4] It is advisable to prepare fresh sample solutions and to use a slightly acidic mobile phase (e.g., with 0.1% TFA or formic acid) to improve the stability of the compound. Avoid highly basic mobile phases.

Q5: How can I improve peak shape if I observe tailing?

Peak tailing for basic compounds like pyrazoles is often due to secondary interactions with acidic silanol groups on the column packing material.[5] To mitigate this:

  • Use an acidic modifier: Incorporating 0.1% TFA or formic acid into the mobile phase can protonate the silanol groups and reduce these interactions.[3]

  • Use an end-capped column: Modern, well-end-capped C18 columns have fewer exposed silanol groups.

  • Lower the sample concentration: Overloading the column can lead to peak tailing.[6]

  • Adjust mobile phase pH: Ensure the pH is at least 2 units below the pKa of the basic functional groups of your analyte.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Symptom Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with silanol groups.[5]Add an acidic modifier (0.1% TFA or formic acid) to the mobile phase. Use a high-purity, end-capped C18 column.
Column overload.[6]Reduce the injection volume or sample concentration.
Mobile phase pH is inappropriate.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Poor Peak Shape (Fronting) Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column collapse or void.Replace the column.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Temperature variations.Use a column oven to maintain a consistent temperature.
Pump malfunction or leaks.Inspect the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Low Signal Intensity Incorrect detection wavelength.Determine the analyte's UV maximum and set the detector accordingly.
Sample degradation.Prepare fresh samples and use a mobile phase that ensures analyte stability.
Ghost Peaks Carryover from previous injections.Implement a needle wash step and a blank injection after high-concentration samples.
Contaminated mobile phase or glassware.Use high-purity solvents and thoroughly clean all glassware.

Experimental Protocols

Starting HPLC Method Protocol

This protocol provides a robust starting point for the analysis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. b. Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a working concentration of 10-100 µg/mL using the initial mobile phase composition. d. Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

Parameter Recommendation
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in HPLC-grade Water
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile
Gradient 10% B to 90% B in 10 min, hold at 90% B for 2 min, return to 10% B in 1 min, and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 230 nm

3. Data Analysis: a. Integrate the peak corresponding to 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. b. Assess peak shape (tailing factor should ideally be between 0.9 and 1.2). c. Evaluate retention time reproducibility over multiple injections.

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed (e.g., Poor Peak Shape, Retention Time Shift) check_system Check System Basics - Leaks? - Solvent Levels? - Pump Pressure Stable? start->check_system check_method Review Method Parameters - Mobile Phase Prep? - Column Temp Stable? - Correct Wavelength? start->check_method check_sample Evaluate Sample - Freshly Prepared? - Correct Solvent? - Filtered? start->check_sample isolate_column Isolate Column - Run Standard - Check Previous Chromatograms start->isolate_column If basics are OK system_issue System Issue - Purge Pump - Check Seals/Fittings check_system->system_issue If anomaly found method_issue Method Issue - Remake Mobile Phase - Adjust pH/Modifier check_method->method_issue If parameter is off sample_issue Sample Issue - Prepare New Sample - Change Sample Solvent check_sample->sample_issue If issue suspected column_issue Column Issue - Wash Column - Replace Column isolate_column->column_issue If performance degraded resolved Problem Resolved system_issue->resolved method_issue->resolved sample_issue->resolved column_issue->resolved

Caption: Interactions of the analyte with the HPLC stationary phase.

References

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Welcome to the technical support center for the synthesis and scale-up of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals, providi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and critical safety information to ensure a successful and safe scale-up of this important chemical intermediate.

Synthetic Overview & Core Principles

The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a multi-step process that requires careful control of reaction conditions, especially during scale-up. The most common and scalable synthetic route involves the initial formation of the pyrazole ring, followed by bromination, and finally, the conversion of a carboxylic acid or its derivative to the desired carbohydrazide.

A critical consideration is the final step: the formation of the carbohydrazide. Direct conversion from the corresponding ethyl ester with hydrazine hydrate has been reported to be unsuccessful in some cases for similar pyrazole systems.[1] Therefore, a more robust and reliable method is the conversion of the carboxylic acid to an activated intermediate, such as an acid chloride, followed by reaction with hydrazine.

Below is a visual representation of the recommended synthetic workflow:

G A 1,3-Dimethylpyrazole B 4-Bromo-1,3-dimethyl-1H-pyrazole A->B Bromination C 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid B->C Carboxylation D 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride C->D Activation (e.g., SOCl₂) E 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide D->E Hydrazinolysis

Caption: Recommended synthetic workflow for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Detailed Experimental Protocol: Lab Scale (up to 10g)

This protocol details the conversion of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid to the corresponding carbohydrazide.

Materials & Reagents
ReagentCAS NumberMolecular WeightQuantity (for 10g scale)Molar Eq.
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid5775-88-2219.04 g/mol 10.0 g1.0
Thionyl chloride (SOCl₂)7719-09-7118.97 g/mol 4.0 mL (5.4 g)1.5
Anhydrous Dichloromethane (DCM)75-09-284.93 g/mol 100 mL-
Hydrazine hydrate (N₂H₄·H₂O)7803-57-850.06 g/mol 4.5 mL (4.6 g)2.0
Triethylamine (TEA)121-44-8101.19 g/mol 12.7 mL (9.2 g)2.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 50 mL-
Step-by-Step Procedure

Part A: Formation of the Acid Chloride

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (10.0 g) in anhydrous DCM (100 mL).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (4.0 mL) dropwise to the stirred suspension over 15-20 minutes. Gas evolution (HCl and SO₂) will be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C). Stir for 2-4 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the DCM and excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum line is protected from corrosive gases.

Part B: Formation of the Carbohydrazide

  • Preparation: In a separate three-neck round-bottom flask, dissolve hydrazine hydrate (4.5 mL) and triethylamine (12.7 mL) in anhydrous THF (50 mL) under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: Dissolve the crude acid chloride from Part A in a minimal amount of anhydrous THF (approx. 20-30 mL) and add it dropwise to the hydrazine solution over 30-45 minutes, maintaining the internal temperature below 5 °C. A precipitate will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the product.

  • Work-up:

    • Quench the reaction by the slow addition of cold water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part C: Purification

  • Recrystallization: The crude product can often be purified by recrystallization. A common solvent system for this type of compound is ethanol/water or isopropanol. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

  • Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Cause Side Reactions Side Reactions Low Yield->Side Reactions Cause Product Loss During Work-up Product Loss During Work-up Low Yield->Product Loss During Work-up Cause Impure Product Impure Product Starting Material Present Starting Material Present Impure Product->Starting Material Present Cause Unidentified Impurities Unidentified Impurities Impure Product->Unidentified Impurities Cause Poor Crystallization Poor Crystallization Impure Product->Poor Crystallization Cause

Caption: Common troubleshooting pathways for the synthesis.

Q1: The conversion of the carboxylic acid to the acid chloride is incomplete. What should I do?

  • Possible Cause: Insufficient amount or reactivity of thionyl chloride. The carboxylic acid may have low solubility.

  • Solution:

    • Increase the amount of thionyl chloride to 2.0 equivalents.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.

    • Increase the reaction time and/or temperature (up to reflux).

    • Ensure all reagents and solvents are anhydrous, as water will quench the thionyl chloride.

Q2: I am observing multiple spots on my TLC after the reaction with hydrazine, even though the acid chloride formation was clean. What are these side products?

  • Possible Cause: The formation of diacyl hydrazides (R-CO-NH-NH-CO-R) is a common side reaction if the acid chloride is added too quickly or if there is a localized excess of the acid chloride. Another possibility is the reaction of the product with any remaining thionyl chloride.

  • Solution:

    • Ensure slow, controlled addition of the acid chloride solution to the hydrazine mixture at a low temperature (0 °C).

    • Use a slight excess of hydrazine (2.0-2.5 equivalents) to favor the formation of the desired carbohydrazide.

    • Ensure all thionyl chloride is removed before the reaction with hydrazine. Co-evaporating with an anhydrous solvent like toluene can help.

Q3: My final product is an oil or does not crystallize well. How can I purify it?

  • Possible Cause: The presence of impurities is preventing crystallization.

  • Solution:

    • Attempt purification by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Try trituration with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture).

    • If the product is an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed, then allow it to stand.

Q4: The reaction with hydrazine is very exothermic and difficult to control on a larger scale. How can I manage this?

  • Possible Cause: The reaction between an acid chloride and hydrazine is highly exothermic.

  • Solution:

    • Dilute the reaction mixture by using more solvent.

    • Ensure a highly efficient cooling system for the reactor.

    • Add the acid chloride solution at a much slower rate.

    • Consider a "reverse addition" where the hydrazine solution is added to the acid chloride solution, though this may increase the risk of diacyl hydrazide formation. A careful evaluation of both methods at a small scale is recommended.

Scaling Up: From the Bench to the Plant

Scaling up a chemical synthesis is not just about using larger glassware; it introduces new challenges related to heat and mass transfer, safety, and material handling.[2]

Key Scale-Up Challenges & Solutions
ChallengePotential IssuesRecommended Solutions & Mitigations
Heat Management The reaction of the acid chloride with hydrazine is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[3][4]- Controlled Addition: Use a dosing pump for the slow, controlled addition of the acid chloride. - Efficient Cooling: Utilize a jacketed reactor with a reliable cooling system. - Dilution: Increase the solvent volume to act as a heat sink.
Mixing Inefficient mixing in a large reactor can lead to localized "hot spots" and an increase in side product formation (e.g., diacyl hydrazide).- Mechanical Stirring: Use an overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure good mixing. - Baffles: If using a large reactor, ensure it is baffled to prevent vortexing and improve mixing efficiency.
Reagent Handling Thionyl chloride and hydrazine hydrate are corrosive and toxic. Handling large quantities increases the risk of exposure.- Closed Systems: Use a closed system for reagent transfer to minimize fumes and spills. - Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical resistant gloves, a lab coat, and eye protection. Work in a well-ventilated fume hood or a designated production area with proper engineering controls.[3]
Purification Column chromatography is often not practical or economical for large-scale purification.[2]- Crystallization: Optimize the crystallization process by carefully selecting the solvent system and controlling the cooling rate to obtain the desired crystal size and purity. - Filtration and Drying: Use appropriate large-scale filtration and drying equipment (e.g., a filter-dryer).
Safety Hydrazine is a high-energy compound and can decompose exothermically, sometimes explosively, especially at elevated temperatures.[3]- Risk Assessment: Conduct a thorough risk assessment before any scale-up.[4] - Temperature Monitoring: Continuously monitor the internal reaction temperature. - Quenching Strategy: Have a pre-defined and tested quenching procedure in case of a thermal runaway.
Safety First: Handling Hydrazine and Thionyl Chloride at Scale

A critical aspect of scaling up this synthesis is the safe handling of hydrazine and thionyl chloride.

G cluster_0 Safety Protocols cluster_1 Hydrazine Specifics cluster_2 Thionyl Chloride Specifics Risk Assessment Risk Assessment Controlled Environment Controlled Environment Risk Assessment->Controlled Environment Appropriate PPE Appropriate PPE Controlled Environment->Appropriate PPE Emergency Plan Emergency Plan Appropriate PPE->Emergency Plan Avoid Ignition Sources Avoid Ignition Sources Store Separately from Oxidizers Store Separately from Oxidizers Avoid Ignition Sources->Store Separately from Oxidizers Controlled Temperature Controlled Temperature Store Separately from Oxidizers->Controlled Temperature Handle in Ventilated Area Handle in Ventilated Area Protect from Moisture Protect from Moisture Handle in Ventilated Area->Protect from Moisture Neutralize Spills with Base Neutralize Spills with Base Protect from Moisture->Neutralize Spills with Base

Caption: Key safety considerations for handling hazardous reagents.

  • Hydrazine Monohydrate:

    • Toxicity: Highly toxic and a suspected carcinogen. Avoid inhalation and skin contact.[3]

    • Reactivity: Can decompose violently upon heating. Reactions involving hydrazine can be highly exothermic. Adding a base like sodium acetate has been shown to mitigate the severity of exothermic events in some hydrazine condensation reactions.[5]

    • Storage: Store in a cool, well-ventilated area away from oxidizing agents and metals.[3]

  • Thionyl Chloride:

    • Corrosivity: Highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂).

    • Handling: Must be handled in a fume hood with appropriate PPE. Ensure all glassware is dry.

    • Quenching: Excess thionyl chloride should be quenched carefully, for example, by slow addition to a stirred, cooled solution of sodium carbonate.

Golden Rule of Scale-Up: Never increase the scale of a reaction by more than a factor of three to five in a single step without a thorough safety review and risk assessment.[4]

References

  • Synthesis of 3-Substituted Pyrazole Derivatives by Mixed Anhydride Method and Study of Their Antibacterial Activities. (URL not available)
  • Hydrazine Monohydrate Explosion. University of Florida Environmental Health & Safety. [Link]

  • Scale-up Reactions. University of Illinois Division of Research Safety. [Link]

  • Safe Scale-Up of Chemical Reactions. Stanford University Environmental Health & Safety. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]

  • An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Arkivoc. (URL not available)
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ResearchGate. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Pharmaceutical Sciences Review and Research. (URL not available)
  • Synthesis of Hindered Hydrazones and Their Reaction with Thionyl Chloride.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Carbohydrate-mediated purification of petrochemicals. PubMed. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine.
  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. [Link]

  • Serendipitous Conversion of an Acetylamino Dideoxy-Octonic Acid Derivate into a Functionalized Carbohydrate–Pyrazole Conjugate and Investigation of the Method´s General Applicability. MDPI. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole-Based Inhibitors: Profiling 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Against Established Therapeutics

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant drugs.[1][2][3] Its unique chemical properties, including the ability to ac...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant drugs.[1][2][3] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2] This guide provides a comparative analysis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a representative pyrazole derivative, against a panel of well-characterized pyrazole-based inhibitors: Celecoxib, Sildenafil, and the withdrawn drug Rimonabant. While specific experimental data for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is not extensively available in public literature,[4][5][6] this guide will leverage established principles of drug discovery and comparative pharmacology to contextualize its potential applications and evaluation against these market-leading compounds.

The Pyrazole Core: A Versatile Pharmacophore

The five-membered aromatic ring of pyrazole with two adjacent nitrogen atoms provides a rigid and stable core for drug design.[2] This fundamental structure can be functionalized at various positions to modulate potency, selectivity, and pharmacokinetic properties. The diverse biological activities of pyrazole derivatives underscore their importance, with applications ranging from anti-inflammatory and anticancer to antiviral and antidiabetic agents.[3][7]

Core Pyrazole Structure cluster_atoms pyrazole N1-N2-C3=C4-C5=N1 (Aromatic Ring) N1 N N2 N N1->N2 R1 R1 N1->R1 C3 C N2->C3 C4 C C3->C4 = R3 R3 C3->R3 C5 C C4->C5 R4 R4 C4->R4 C5->N1 = R5 R5 C5->R5

Caption: The fundamental pyrazole ring with potential substitution points.

A Comparative Overview of Prominent Pyrazole Inhibitors

To understand the potential of a novel pyrazole compound like 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, it is instructive to compare it with established drugs that share the same core structure but exhibit vastly different mechanisms of action and therapeutic applications.

Inhibitor Primary Target Mechanism of Action Therapeutic Area
Celecoxib Cyclooxygenase-2 (COX-2)Selective, reversible inhibition of prostaglandin synthesis.[8][9][10]Anti-inflammatory, Analgesic[8][11]
Sildenafil Phosphodiesterase type 5 (PDE5)Selective inhibition of cGMP degradation, leading to smooth muscle relaxation and vasodilation.[12][13][14]Erectile Dysfunction, Pulmonary Arterial Hypertension[12][15]
Rimonabant Cannabinoid Receptor 1 (CB1)Selective inverse agonist, blocking endocannabinoid signaling.[16][17][18][19]Anti-obesity (Withdrawn due to psychiatric side effects)[17]
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Hypothetical: Kinase, e.g., CDK2Hypothetical: ATP-competitive inhibitionHypothetical: Oncology

Delving into Mechanisms of Action

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[8][11][9] Its selectivity for COX-2 over COX-1 is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of COX-2.[11][9] This selectivity minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[9][10]

Sildenafil: A Potent PDE5 Inhibitor

Sildenafil's mechanism of action revolves around the inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[12][13][14] By preventing the breakdown of cGMP, sildenafil enhances the effects of nitric oxide, a key signaling molecule that triggers smooth muscle relaxation and vasodilation in the corpus cavernosum, leading to penile erection.[12][13] The molecular structure of sildenafil mimics that of cGMP, allowing it to act as a competitive inhibitor of PDE5.[12]

Rimonabant: A CB1 Receptor Inverse Agonist

Rimonabant, a 1,5-diarylpyrazole, functions as a selective inverse agonist of the cannabinoid receptor 1 (CB1).[17][19][20] By blocking the CB1 receptor, it inhibits the signaling pathways that regulate appetite and fat accumulation.[16][17] Rimonabant was developed for the treatment of obesity but was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[17]

Hypothetical Profiling of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide as a Kinase Inhibitor

Given that many pyrazole derivatives have been investigated as kinase inhibitors in oncology,[21][22][23] we will hypothetically consider 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide as a candidate for this class. Kinase inhibitors often function by competing with ATP for binding to the enzyme's active site. The pyrazole ring can serve as a scaffold that mimics the adenine portion of ATP.[23]

Screening Workflow for Novel Pyrazole Inhibitors cluster_discovery Discovery & Initial Screening cluster_validation Hit Validation & Optimization cluster_cellular Cellular & In Vivo Evaluation A Synthesis of 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carbohydrazide B High-Throughput Screening (Panel of Kinases) A->B C Hit Identification (e.g., >50% inhibition at 10 µM) B->C D IC50 Determination (Dose-Response Curve) C->D E Selectivity Profiling (Against related kinases) D->E F Mechanism of Action Studies (e.g., ATP competition assay) E->F G Cell Viability Assay (e.g., MTT on cancer cell lines) F->G H Target Engagement Assay (in cells) G->H I In Vivo Efficacy Studies (Xenograft models) H->I

Sources

Comparative

A Senior Application Scientist's Guide to the In Vitro Bioactivity Validation of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

This guide provides a comprehensive framework for the initial in vitro validation of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a novel chemical entity with significant therapeutic potential. Drawing from establi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro validation of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a novel chemical entity with significant therapeutic potential. Drawing from established principles in drug discovery and medicinal chemistry, we will outline a phased, logic-driven approach to systematically evaluate its bioactivity, with a primary focus on its potential as an anticancer agent and a secondary exploration of its enzyme inhibitory properties.

Rationale and Hypothesis Generation: Deconstructing the Molecule

The structure of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide contains several key pharmacophoric features that inform our primary hypotheses. The rationale for investigating this specific molecule is grounded in the well-documented biological activities of its constituent moieties.

  • The Pyrazole Core: The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] Specifically, pyrazole-containing compounds have shown potent inhibitory activity against various cancer cell lines, such as lung (A549), breast (MCF-7), and liver (HepG2).[3][4]

  • The Carbohydrazide Moiety: The carbohydrazide group (-CONHNH2) is a crucial functional group that serves as a versatile building block for synthesizing heterocyclic compounds and is a known pharmacophore in many therapeutic agents.[5] Its presence often confers the ability to form hydrogen bonds, which is critical for binding to biological targets like enzymes.[6] Several 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been reported to inhibit cancer cell growth and induce apoptosis.[7]

  • Bromo- Substitution: The inclusion of a halogen, in this case, bromine, on the pyrazole ring is a common strategy in drug design to modulate lipophilicity and electronic properties. This can enhance membrane permeability and binding affinity to target proteins, often leading to increased biological potency.[4]

Based on this structural analysis, we formulate our primary working hypotheses:

Primary Hypothesis: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide possesses selective cytotoxic and anti-proliferative activity against human cancer cell lines.

Mechanistic Hypothesis: The anticancer effect is mediated through the inhibition of key cell cycle regulatory proteins, such as Cyclin-Dependent Kinase 2 (CDK2), or through the induction of apoptosis.[3][4]

Secondary Hypothesis: The compound exhibits inhibitory activity against other clinically relevant enzymes, such as carbonic anhydrases, which are known targets for pyrazole-based molecules.[8]

A Phased Experimental Workflow for Bioactivity Validation

A tiered approach is the most efficient methodology for validating a novel compound, ensuring that resources are directed toward the most promising activities. This workflow progresses from broad screening to more specific mechanistic and comparative studies.

G cluster_0 Phase 1: Primary Screening cluster_2 Phase 3: Target Identification & Selectivity cluster_3 Phase 4: Comparative Analysis P1 Broad-Panel Cytotoxicity Assay (e.g., MTT Assay) P1_details Test against multiple cancer cell lines (MCF-7, A549) and a normal cell line (e.g., NIH/3T3) P1->P1_details P2_apoptosis Apoptosis Assay (Annexin V/PI Staining) P1->P2_apoptosis If cytotoxic & selective P2_cellcycle Cell Cycle Analysis (Flow Cytometry) P1->P2_cellcycle If cytotoxic & selective P3_enzyme Carbonic Anhydrase Inhibition Assay P1->P3_enzyme Parallel or secondary screen P3_kinase Kinase Inhibition Assay (e.g., CDK2, EGFR) P2_apoptosis->P3_kinase If cell cycle arrest or apoptosis is observed P2_cellcycle->P3_kinase If cell cycle arrest or apoptosis is observed P4 Head-to-Head Comparison with Reference Compounds P3_kinase->P4 If potent inhibition is confirmed P3_enzyme->P4 If potent inhibition is confirmed

Caption: Phased experimental workflow for in vitro validation.

Detailed Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are detailed to ensure self-validation through the inclusion of appropriate controls.

Phase 1: Primary Cytotoxicity Screening (MTT Assay)

This initial assay quantifies the metabolic activity of cells, serving as a reliable indicator of cell viability and proliferation. Its high-throughput nature makes it ideal for primary screening.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous human cell line (e.g., MRC-5 lung fibroblast) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add the diluted compound to the appropriate wells.

  • Controls:

    • Vehicle Control: Wells treated with the same concentration of DMSO as the highest compound concentration.

    • Positive Control: Wells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Blank Control: Wells containing medium but no cells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Phase 2: Apoptosis Detection (Annexin V-FITC/PI Assay)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. A known apoptosis inducer (e.g., Staurosporine) serves as a positive control.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Phase 3: Enzyme Inhibition Assay (Example: Carbonic Anhydrase II)

This biochemical assay directly measures the compound's ability to inhibit a specific enzyme target. Many pyrazole derivatives show activity against carbonic anhydrases (CAs), which are therapeutic targets for various diseases.[8][9]

G E CA-II Enzyme P Product (p-nitrophenolate) E->P Catalysis EI Enzyme-Inhibitor Complex E->EI S Substrate (p-NPA) S->E I Test Compound (Inhibitor) I->EI EI->E Reversible Binding

Caption: Principle of a competitive enzyme inhibition assay.

Protocol:

  • Assay Principle: This assay follows the esterase activity of human Carbonic Anhydrase II (hCA II). The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenolate, which can be monitored spectrophotometrically at 400 nm.[9]

  • Reagents: hCA II enzyme, Tris-HCl buffer, p-NPA substrate, test compound, and a known CA inhibitor (e.g., Acetazolamide) as a positive control.[8]

  • Procedure:

    • In a 96-well plate, add buffer, enzyme solution, and varying concentrations of the test compound (or Acetazolamide/vehicle).

    • Pre-incubate for 15 minutes at room temperature to allow for enzyme-inhibitor complex formation.[8]

    • Initiate the reaction by adding the p-NPA substrate.

    • Immediately measure the increase in absorbance at 400 nm over time using a plate reader in kinetic mode.

  • Analysis: Determine the initial reaction rates (V₀). Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC₅₀ value. Further kinetic studies (e.g., Lineweaver-Burk plots) can determine the mechanism of inhibition (competitive, non-competitive, etc.).[9]

Data Interpretation and Comparative Analysis

Objective comparison against established standards is crucial for contextualizing the compound's potency and potential. All quantitative data should be summarized for clarity.

Table 1: Hypothetical Cytotoxicity Profile (IC₅₀ in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)MRC-5 (Normal Lung)Selectivity Index (MRC-5 / A549)
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide 8.512.2>100>8.2
Doxorubicin (Reference)[3]0.91.54.32.9
Celecoxib (Pyrazole-based Drug)45.760.1>150>2.5

The Selectivity Index (SI) is a critical parameter, calculated as the ratio of the IC₅₀ in a normal cell line to that in a cancer cell line. A higher SI indicates greater cancer cell-specific toxicity, a desirable trait for a chemotherapeutic agent.

Table 2: Hypothetical Enzyme Inhibition Profile (IC₅₀ in nM)
CompoundhCA II InhibitionhCA IX Inhibition (Tumor-associated)
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide 85.435.2
Acetazolamide (Reference)[8]12.125.0

This table compares the inhibitory activity against a ubiquitous CA isoform (CA II) and a tumor-associated isoform (CA IX). Higher potency against CA IX would suggest potential for development as a targeted anticancer agent.

Conclusion and Future Directions

This guide presents a structured, multi-phase in vitro strategy to validate the bioactivity of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. The proposed experiments are designed not only to confirm activity but also to provide foundational insights into its mechanism of action and selectivity.

Positive results from this validation cascade—specifically, potent and selective cytotoxicity against cancer cells and/or significant inhibition of a clinically relevant enzyme—would provide a strong rationale for advancing the compound to the next stages of drug discovery. Future work would include hit-to-lead optimization to improve potency and drug-like properties, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and eventual validation in in vivo animal models of disease. The structural alerts within this molecule, supported by a vast body of literature on pyrazole derivatives, mark it as a promising candidate worthy of rigorous scientific investigation.[1]

References

  • Hassan, A. A., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Review: Anticancer Activity Of Pyrazole. IJPSR. Available at: [Link]

  • Krasavin, M., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals. Available at: [Link]

  • Abdullah, N. R., et al. (2023). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Rana, K., et al. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Akhtar, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. Available at: [Link]

  • Krasavin, M., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed. Available at: [Link]

  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Giammanco, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. Available at: [Link]

  • Al-Amiery, A. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Alanazi, A. M., et al. (2023). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules. Available at: [Link]

  • Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. Available at: [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Khan, K. M., et al. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports. Available at: [Link]

  • ResearchGate. (2025). Pyrazole derivative in preclinical study. ResearchGate. Available at: [Link]

  • Khairnar, P. U., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Bîcu, E., & Tătărîngă, G. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Revista de Chimie. Available at: [Link]

  • Al-Obaidi, A. S. M., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Bua, S., et al. (2017). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Erzengin, M., et al. (2021). Investigation of The Inhibition Effects of Some Synthesis Products on Human Carbonic Anhydrase. KTU Journal of Natural & Applied Sciences. Available at: [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Analogs

Welcome to a specialized guide designed for researchers, medicinal chemists, and drug development professionals. In the landscape of heterocyclic chemistry, the pyrazole nucleus stands out as a "privileged scaffold," con...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a specialized guide designed for researchers, medicinal chemists, and drug development professionals. In the landscape of heterocyclic chemistry, the pyrazole nucleus stands out as a "privileged scaffold," consistently appearing in a multitude of compounds with diverse and potent biological activities.[1] This guide delves into the structure-activity relationship (SAR) of a specific, promising subclass: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide analogs.

While direct, comprehensive SAR studies on this exact scaffold are emerging, this document synthesizes data from closely related pyrazole carbohydrazide series to build a predictive and logical framework. Our objective is to provide not just a review, but a practical, field-proven perspective on the causal relationships between molecular architecture and biological function, empowering you to design and screen next-generation therapeutic agents with higher precision.

The Core Scaffold: A Strategic Starting Point

The 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide core is a strategically designed starting point for analog development. Each substituent on the pyrazole ring is deliberately chosen to influence the molecule's physicochemical properties and biological interactions.

  • 1,3-Dimethyl Substitution: The methyl groups at positions N1 and C3 are critical. The N1-methyl group resolves the issue of annular tautomerism, which can create isomeric mixtures in N-unsubstituted pyrazoles, simplifying synthesis and ensuring a single molecular entity for biological testing.[2] The C3-methyl group can contribute to hydrophobic interactions within target binding sites.[3]

  • 4-Bromo Group: The bromine atom at C4 is a key modulator. As a halogen, it increases lipophilicity, which can enhance membrane permeability. Furthermore, its electron-withdrawing nature influences the electronic environment of the pyrazole ring, and it can act as a hydrogen bond acceptor or participate in halogen bonding, potentially anchoring the molecule to its biological target.[4]

  • 5-Carbohydrazide Moiety: This is the primary point for diversification. The carbohydrazide (-CONHNH₂) group is a versatile functional handle, serving as a hydrogen bond donor and acceptor. It is a well-established pharmacophore and a synthetic precursor for a vast array of derivatives, including Schiff bases (hydrazones), amides, and further heterocyclic rings.[5]

General Synthesis Strategy

The synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide analogs typically follows a reliable and scalable multi-step pathway, starting from readily available precursors. The workflow allows for late-stage diversification, which is highly efficient for building a chemical library for SAR studies.

Experimental Protocol: Synthesis of Analogs
  • Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This foundational step often involves the cyclocondensation of a β-ketoester with methylhydrazine. For instance, reacting ethyl 2,4-dioxopentanoate with methylhydrazine provides the pyrazole core.[6]

  • Step 2: Bromination of the Pyrazole Ring. The pyrazole ring is activated towards electrophilic substitution. Treatment with a brominating agent like N-Bromosuccinimide (NBS) or bromine in acetic acid selectively installs the bromo group at the C4 position.[7]

  • Step 3: Formation of the Core Hydrazide. The ethyl ester from Step 2 is converted to the key 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide intermediate by refluxing with hydrazine hydrate in an alcoholic solvent like ethanol.[8]

  • Step 4: Diversification via Condensation. The core hydrazide is then reacted with a variety of aromatic or heteroaromatic aldehydes or ketones in ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid), to yield the final Schiff base (hydrazone) analogs. This condensation reaction is the primary method for generating structural diversity.[9]

Visualization: Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Analog Diversification A β-Ketoester + Methylhydrazine B Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate A->B Cyclocondensation C Ethyl 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carboxylate B->C Bromination (NBS) D 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carbohydrazide (Core Intermediate) C->D Hydrazinolysis (NH2NH2·H2O) F Final Analogs (Schiff Bases/Hydrazones) D->F Condensation E Aromatic/Heteroaromatic Aldehydes (R-CHO) E->F

Caption: General synthetic route for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide analogs.

Structure-Activity Relationship (SAR) Analysis

Based on published data for related pyrazole carbohydrazide and acetohydrazide derivatives, we can infer key SAR trends. The primary biological activities reported for this class of compounds are anticancer and antimicrobial.[3][9][10]

Anticancer Activity

Pyrazole carbohydrazides have demonstrated potent antiproliferative activity against various cancer cell lines, including lung (A549), breast (MCF-7), and skin (B16F10) cancers.[2][3] The mechanism often involves the induction of apoptosis or the inhibition of critical enzymes like EGFR.[2][11][12]

Key SAR Insights (Inferred):

  • The Hydrazone Moiety is Crucial: The -C(O)NHN=CH- linkage formed by condensing the carbohydrazide with an aldehyde is a common feature in active compounds. This extended conjugated system appears vital for activity.

  • Substituents on the Appended Phenyl Ring: The nature and position of substituents on the phenyl ring of the hydrazone moiety dramatically influence potency.

    • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) on the phenyl ring often enhance cytotoxic effects. This may be due to increased lipophilicity or specific electronic interactions at the target site.[3]

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and hydroxyl (-OH) can also confer strong activity. Their ability to form hydrogen bonds may be a key factor in receptor binding.[3]

    • Lipophilicity: A balanced lipophilicity (logP value) is often correlated with better activity. One study on related pyrazole-5-carbohydrazides found that compounds with logP values between 3.12 and 4.94 showed the most potent inhibition of A549 lung cancer cells.[2]

Table 1: Inferred SAR for Anticancer Activity of Target Analogs

Analog (R Group)Key Structural FeaturePredicted Anticancer Activity TrendRationale from Literature
-C₆H₅ Unsubstituted PhenylModerateBaseline activity, serves as a reference.
-C₆H₄-4-Cl Electron-Withdrawing Group (EWG)HighHalogen substitution often enhances potency in pyrazole analogs.[3]
-C₆H₄-4-Br Stronger EWG, Higher LipophilicityHigh to Very HighBromo substitution correlates with promising cytotoxicity.[3]
-C₆H₄-4-OCH₃ Electron-Donating Group (EDG)HighMethoxy groups can improve activity, possibly via H-bonding.[3]
-C₆H₄-4-OH Hydrogen Bond Donor/AcceptorHighHydroxyl groups are known to contribute to binding affinity.[3]
-C₆H₄-4-N(CH₃)₂ Strong Electron-Donating GroupModerate to HighDimethylamino groups have shown positive effects on antiproliferative activity.[13]
Visualization: Anticancer SAR Trends

SAR_Anticancer cluster_R_group Substituent (R) on Phenyl Ring cluster_Activity Predicted Activity Core 4-Br-1,3-diMe-Pyrazole-C(O)NHN=CH- R1 -H R2 -Cl, -Br (EWGs) R3 -OH, -OCH3 (EDGs) R4 Bulky Groups A1 Moderate R1->A1 Baseline A2 High R2->A2 ↑ Potency A3 High R3->A3 ↑ Potency A4 Decreased R4->A4 ↓ Potency (Steric Hindrance)

Caption: Inferred SAR for anticancer activity based on phenyl ring substitutions.

Antimicrobial Activity

The pyrazole scaffold is a cornerstone of many antimicrobial agents.[9] Analogs are often screened against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans, Aspergillus niger).[9]

Key SAR Insights (Inferred):

  • Heterocyclic Moieties: Condensation of the core hydrazide with aldehydes containing other heterocyclic rings (e.g., furan, thiophene) can produce compounds with significant antimicrobial activity.

  • Aromatic Substituents: Similar to anticancer activity, the presence of halogens and other electron-withdrawing groups on an appended aromatic ring is a common strategy to enhance antimicrobial potency.[14]

  • The Thioamide/Thiadiazine Analogs: Conversion of the carbohydrazide to a carbothiohydrazide and subsequent cyclization to form thiadiazine rings has been shown to yield compounds with remarkable antibacterial and antifungal activities, with MIC values sometimes lower than standard drugs.[14]

Standardized Biological Evaluation Protocols

To ensure data is comparable and reproducible, standardized assays are critical. Below are step-by-step protocols for evaluating the primary biological activities of these analogs.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a standard for assessing cell viability and cytotoxicity.

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in DMSO and further dilute with culture medium. Add the compounds to the wells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.[4]

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution - MIC Test)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (growth) is observed.[15]

Visualization: Biological Evaluation Workflow

G A Synthesized Analog Library B Primary Screening: Anticancer (MTT Assay) A->B C Primary Screening: Antimicrobial (MIC Assay) A->C D Identify 'Hit' Compounds (IC50 < 10µM or MIC < 16µg/mL) B->D C->D E Secondary Assays: Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) D->E F Lead Optimization: Synthesize Focused Analogs E->F

Sources

Comparative

comparative analysis of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide synthesis methods

Introduction 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a key heterocyclic building block in the field of medicinal chemistry and drug discovery. The pyrazole nucleus is a prominent scaffold in numerous pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a key heterocyclic building block in the field of medicinal chemistry and drug discovery. The pyrazole nucleus is a prominent scaffold in numerous pharmacologically active compounds, and the presence of a carbohydrazide moiety offers a versatile handle for constructing more complex molecular architectures, such as hydrazones or other heterocyclic systems.[1][2] Furthermore, the strategic placement of a bromine atom at the C4 position provides a valuable site for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies.

This guide provides a comparative analysis of the primary synthetic strategies for obtaining 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. We will delve into two logical and distinct retrosynthetic approaches, evaluating them based on efficiency, starting material accessibility, and overall practicality in a research setting. Each method is supported by established chemical principles and includes detailed experimental protocols for practical implementation.

Retrosynthetic Analysis: Charting the Pathways

The synthesis of the target compound can be logically approached from two different directions, primarily differing in the stage at which the C4-bromine atom is introduced.

  • Method 1: Late-Stage Bromination. This strategy involves the initial synthesis of the 1,3-dimethyl-1H-pyrazole-5-carbohydrazide core, followed by a regioselective bromination of the electron-rich pyrazole ring at the C4 position as the final step.

  • Method 2: Elaboration of a Pre-Brominated Core. This approach begins with a pyrazole ring that is already brominated at the C4 position. The synthesis then focuses on the chemical manipulation of a substituent at the C5 position to form the desired carbohydrazide functionality.

Below is a detailed examination of each method, outlining the underlying chemical logic, advantages, and potential challenges.

Method 1: Late-Stage Electrophilic Bromination

This synthetic route prioritizes the construction of the core pyrazole carbohydrazide scaffold first, leveraging the inherent nucleophilicity of the pyrazole C4 position for a final-step bromination.

Workflow Diagram

cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Bromination A Ethyl 2,4-dioxovalerate C Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate A->C Cyclocondensation B Methylhydrazine B->C E 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide C->E Hydrazinolysis D Hydrazine Hydrate D->E G 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide E->G Electrophilic Substitution F Brominating Agent (e.g., DBDMH) F->G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Hydrazide Formation A 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid C 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride A->C Chlorination B Thionyl Chloride (SOCl₂) B->C E 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide C->E Nucleophilic Substitution D Hydrazine Hydrate D->E

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the In Vivo Efficacy of Novel Pyrazole Compounds: A Comparative Framework Using 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Introduction: The Therapeutic Potential of Pyrazole Scaffolds The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflamma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] This guide provides a comprehensive framework for evaluating the in vivo efficacy of a novel pyrazole derivative, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, against established standard-of-care compounds in two key therapeutic areas: rheumatoid arthritis and inflammatory bowel disease. While direct in vivo data for this specific compound is not yet publicly available, this document serves as a robust, scientifically-grounded protocol for its preclinical evaluation, reflecting the rigorous approach required in drug development.

The rationale for selecting this compound as our investigational agent is its structural relation to other pyrazole-carbohydrazide derivatives that have shown biological activity, such as the inhibition of cancer cell growth in vitro.[1][2][3] This suggests potential for modulating cellular pathways relevant to inflammatory and proliferative diseases.

Part 1: Comparative Efficacy in a Murine Model of Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by systemic inflammation of the joints. The standard of care often involves disease-modifying antirheumatic drugs (DMARDs), with methotrexate being a first-line therapy.[4][5][6] Biologic agents, such as TNF-α inhibitors, are also widely used.[7]

Chosen In Vivo Model: Collagen-Induced Arthritis (CIA) in DBA/1J Mice

The CIA model is extensively used in preclinical RA research as it mimics many aspects of the human disease, including synovitis, cartilage degradation, and bone erosion.[8][9][10]

Standard Compounds for Comparison:
  • Methotrexate: A conventional synthetic DMARD that is a cornerstone of RA treatment.[6][11][12]

  • Adalimumab (as a representative TNF-α inhibitor): A biologic DMARD that targets a key inflammatory cytokine in RA pathogenesis.[13]

Experimental Workflow for CIA Model

CIA_Workflow cluster_induction Phase 1: Disease Induction cluster_treatment Phase 2: Therapeutic Intervention cluster_monitoring Phase 3: Efficacy Monitoring day0 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) day21 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) day0->day21 21 days onset Onset of Arthritis (Clinical Score ≥ 1) day21->onset Approx. 7-10 days treatment Treatment Initiation: - Vehicle Control - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide - Methotrexate - Adalimumab onset->treatment monitoring Daily Monitoring: - Clinical Arthritis Score - Paw Thickness - Body Weight treatment->monitoring Daily Dosing endpoint Day 42: Study Endpoint - Histopathology of Joints - Serum Cytokine Analysis - Biomarker Assessment monitoring->endpoint

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Detailed Experimental Protocol: CIA Model
  • Animal Model: Male DBA/1J mice, 8-10 weeks old.

  • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally.

  • Treatment Initiation: Begin treatment upon the first signs of arthritis (clinical score ≥ 1), typically around day 28-35. Randomize mice into treatment groups (n=8-10 per group).

  • Efficacy Monitoring:

    • Clinical Score: Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Paw Thickness: Measure with a digital caliper every other day.

  • Endpoint Analysis (Day 42):

    • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

    • Serum Cytokine Analysis: Collect blood via cardiac puncture and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

Data Presentation: Predicted Efficacy Endpoints
Efficacy ParameterVehicle Control4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazideMethotrexateAdalimumab
Mean Clinical Score (Day 42) High (e.g., 10-12)Reduction ExpectedSignificant ReductionSignificant Reduction
Change in Paw Thickness (mm) High (e.g., >1.5)Reduction ExpectedSignificant ReductionSignificant Reduction
Histological Score (Inflammation) SevereReduction ExpectedSignificant ReductionSignificant Reduction
Serum TNF-α (pg/mL) ElevatedReduction ExpectedModerate ReductionSignificant Reduction
Serum IL-6 (pg/mL) ElevatedReduction ExpectedSignificant ReductionSignificant Reduction

Part 2: Comparative Efficacy in a Murine Model of Inflammatory Bowel Disease

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. First-line treatments for mild to moderate IBD often include aminosalicylates (5-ASA drugs) like mesalamine, with corticosteroids used for flare-ups.[14][15][16][17]

Chosen In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis

The DSS-induced colitis model is a widely used and robust model for IBD research.[18][19][20] It induces acute colitis by disrupting the colonic epithelial barrier, leading to an inflammatory response.[18][20]

Standard Compounds for Comparison:
  • Mesalamine (5-ASA): A common anti-inflammatory agent used for IBD.[14][15]

  • Budesonide: A corticosteroid with potent local anti-inflammatory effects in the gut.[13]

Experimental Workflow for DSS-Induced Colitis Model

DSS_Workflow cluster_induction Phase 1: Colitis Induction cluster_treatment Phase 2: Therapeutic Intervention cluster_monitoring Phase 3: Efficacy Monitoring day0 Day 0: Begin DSS Administration (2.5-3.5% in drinking water) day5 Day 5: Stop DSS Administration day0->day5 5 days treatment Initiate Treatment (Day 0 or Day 2): - Vehicle Control - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide - Mesalamine - Budesonide day0->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI Score) treatment->monitoring Daily Dosing endpoint Day 8-10: Study Endpoint - Colon Length Measurement - Histopathology of Colon - Myeloperoxidase (MPO) Assay monitoring->endpoint

Caption: Experimental workflow for the DSS-Induced Colitis model.

Detailed Experimental Protocol: DSS-Induced Colitis
  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Colitis Induction (Day 0-5): Administer 2.5-3.5% (w/v) DSS in the drinking water ad libitum for 5 consecutive days.

  • Treatment: Begin daily oral gavage of the test compounds from day 0 or day 2 and continue until the end of the study.

  • Efficacy Monitoring:

    • Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and rectal bleeding (each scored 0-4).

  • Endpoint Analysis (Day 8-10):

    • Colon Length: Measure the length of the colon from the cecum to the anus as an indicator of inflammation (shorter length indicates more severe inflammation).

    • Histopathology: A distal segment of the colon is fixed, sectioned, and H&E stained to evaluate epithelial damage, crypt loss, and inflammatory cell infiltration.

    • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. Its activity in colon tissue homogenates is measured as a quantitative marker of neutrophil infiltration.

Data Presentation: Predicted Efficacy Endpoints
Efficacy ParameterVehicle Control4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazideMesalamineBudesonide
Disease Activity Index (DAI) at Endpoint High (e.g., >8)Reduction ExpectedSignificant ReductionSignificant Reduction
Colon Length (cm) Short (e.g., <6)Increase ExpectedSignificant IncreaseSignificant Increase
Histological Score (Inflammation) SevereReduction ExpectedSignificant ReductionSignificant Reduction
MPO Activity (U/g tissue) HighReduction ExpectedSignificant ReductionSignificant Reduction

Part 3: Mechanistic Insights and Signaling Pathways

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways. A plausible mechanism for a novel pyrazole derivative could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammation.

Hypothesized NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_nucleus Gene Transcription tnfa TNF-α tnfr TNFR1 tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes activates test_compound 4-Bromo-1,3-dimethyl-1H- pyrazole-5-carbohydrazide test_compound->ikk Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the preclinical in vivo evaluation of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide against current standard-of-care treatments for rheumatoid arthritis and inflammatory bowel disease. By employing validated animal models and assessing clinically relevant endpoints, researchers can generate the robust data necessary to determine the therapeutic potential of this and other novel pyrazole compounds. The successful reduction of disease severity in these models, benchmarked against established drugs, would provide a strong rationale for further development.

References

  • Chassaing, B., Aitken, J. D., Malleshappa, M., & Vijay-Kumar, M. (2018). In Vivo Models of Inflammatory Bowel Disease and Colitis-Associated Cancer. Methods in Molecular Biology.
  • Armaka, M., & Kollias, G. (2020). In Vivo Models for Inflammatory Arthritis. Methods in Molecular Biology.
  • Dhakal, H., & Little, C. B. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. Journal of Pharmacological and Toxicological Methods.
  • Jüngel, A., & Distler, O. (2018). In Vivo Models of Rheumatoid Arthritis. Methods in Molecular Biology.
  • Inotiv. (n.d.). IBD Models.
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  • Lee, C. H., & Koh, S. J. (2023).
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  • El-Sayed, W. M., & Al-Ghorbani, M. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents... Cambridge Open Engage.
  • Sigma-Aldrich. (n.d.). 4-bromo-1 3-dimethyl-5-(2-phenylethyl)-1h-pyrazole applications.
  • Reagan, J. D., et al. (2013). Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as Potent Agonists of TGR5 via Sequential Combinatorial Libraries. Bioorganic & Medicinal Chemistry Letters.

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Comparative

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity Profile of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold and the Imperative of Selectivity The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of compounds targeting a wide array of proteins.[1][2] From anti-inflammatory agents to a growing arsenal of kinase inhibitors for oncology, the pyrazole moiety's unique electronic and steric properties allow it to serve as a versatile anchor for engaging with biological targets.[3]

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide belongs to this critical class of molecules. While its primary target(s) may be under investigation, the inherent nature of the pyrazole scaffold necessitates a rigorous and early assessment of its cross-reactivity profile. Off-target interactions are a primary driver of both unforeseen toxicities and, occasionally, beneficial polypharmacology.[4][5] Understanding the complete interaction landscape of a compound is therefore not merely an academic exercise but a critical step in de-risking a candidate therapeutic and elucidating its true mechanism of action.

This guide provides a comprehensive, multi-pronged strategy for characterizing the selectivity of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. We will move from broad, predictive in silico methods to high-throughput biochemical screening and finally to confirmatory, cell-based target engagement assays. This workflow is designed to build a self-validating dataset, providing the trustworthiness and depth required for critical decision-making in a drug discovery program.

Pillar 1: A Strategic Framework for Comprehensive Profiling

A robust assessment of cross-reactivity cannot rely on a single method. We advocate for an integrated approach that layers computational predictions with orthogonal biochemical and cellular validation techniques. This strategy maximizes the identification of true off-targets while minimizing false positives.

G cluster_0 Phase 1: In Silico Prediction A In Silico Off-Target Prediction (Ligand & Structure-Based Methods) B Broad Kinome Profiling (e.g., KINOMEscan®, 450+ Kinases) A->B Guides Panel Selection D Cellular Thermal Shift Assay (CETSA) (On- and Off-Target Engagement) B->D Provides Hits for Validation F Downstream Pathway Analysis (Western Blot, Phospho-Flow) B->F Informs Pathway Analysis C Broad Panel Safety Screening (Non-Kinase Targets: GPCRs, Ion Channels, etc.) C->D Provides Hits for Validation D->F Confirms Functional Effect E Chemoproteomics (Unbiased Target Identification) E->D Identifies Novel Hits for Validation

Caption: Integrated workflow for cross-reactivity profiling.

Phase 1: In Silico Off-Target Prediction

Causality: Before committing to expensive and time-consuming wet-lab experiments, computational methods provide a valuable, data-driven starting point. By comparing the structure of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide to vast databases of known ligand-target interactions, we can generate a preliminary list of potential off-targets.[6][7] This allows for a more informed design of subsequent screening panels.

Methodology: A combination of ligand-based and structure-based approaches is recommended.

  • Ligand-Based: Utilizes machine learning algorithms that correlate chemical features (e.g., 2D fingerprints) with known biological activities.[8] Tools like KinomeMETA or commercial platforms can predict interactions based on similarity to known active compounds.[9]

  • Structure-Based (Reverse Docking): If a high-quality 3D structure of the compound can be generated, it can be computationally screened against a library of protein binding sites to predict binding affinities.[10]

Expected Output: A prioritized list of potential off-target kinases and other proteins, ranked by prediction confidence or docking score. This list is hypothetical and requires experimental validation.

Phase 2: High-Throughput Biochemical Profiling

Causality: Given the prevalence of the pyrazole scaffold in kinase inhibitors, a broad, kinome-wide screen is the logical and most critical next step.[3] This directly measures the compound's ability to interact with hundreds of purified kinases in a controlled, biochemical environment. Radiometric assays or competition binding assays are the gold standard for this application, offering high sensitivity and reproducibility.[11][12]

Recommended Approach: Kinome-Wide Competition Binding Assay

Services like Eurofins' KINOMEscan® or Reaction Biology's portfolio offer comprehensive panels that cover the majority of the human kinome.[13][14][15] These platforms typically measure the ability of the test compound to displace a known, tagged ligand from the kinase active site, providing a quantitative measure of binding affinity (usually expressed as % Inhibition at a given concentration, or a dissociation constant, Kd).

Data Presentation: Hypothetical Kinome Scan Results

The results of a kinome scan are often visualized using a "TREEspot" diagram, which maps interaction strength onto a dendrogram of the human kinome. For clarity and comparison, we present the data in a tabular format.

Table 1: Hypothetical Kinome Profiling Data for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (1 µM Screen)

Target KinaseKinase Family% InhibitionPotential Implication
Target X (Assumed Primary) 98% On-Target Activity
VEGFR2 (KDR)Tyrosine Kinase92%Anti-angiogenic effects, potential for hypertension
JAK2Tyrosine Kinase85%Immunomodulation, potential hematopoietic effects[3]
Aurora BSerine/Threonine75%Anti-proliferative effects, potential for mitotic defects[3]
p38α (MAPK14)Serine/Threonine60%Anti-inflammatory effects, complex cell signaling
CDK2Serine/Threonine45%Cell cycle regulation, potential off-target
... (400+ other kinases)...<30%Considered non-interacting at this concentration

Comparison with Alternatives

To contextualize these hypothetical results, we must compare them to known pyrazole-based compounds.

Table 2: Comparison of Cross-Reactivity Profiles

CompoundPrimary Target(s)Key Off-Targets / Cross-ReactivitiesReference
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Target X (Hypothetical) VEGFR2, JAK2, Aurora B (Hypothetical High-Affinity Hits)(This Guide)
Celecoxib COX-2Carbonic anhydrases, Phosphodiesterases. Low cross-reactivity with COX-1.[16][17][16][17]
Ruxolitinib JAK1, JAK2Moderate activity against TYK2, minimal activity against JAK3 and other kinases.[2][2]
Tozasertib (VX-680) Aurora A/B/CFLT3, ABL, RET. Known to be a multi-kinase inhibitor.[18]

This comparison highlights that even approved drugs possess off-target activities. The key is to understand whether these off-targets contribute to the therapeutic window or introduce liabilities. The hypothetical profile of our topic compound, with potent activity against VEGFR2 and JAK2, would suggest a potential for both anti-cancer efficacy and specific, predictable side effects.[19]

Phase 3: Cellular Target Engagement and Unbiased Validation

Causality: A positive result in a biochemical assay is not definitive proof of a cellular effect. Cell permeability, efflux pumps, and the need for ATP competition can all modulate a compound's activity in a live cell. Therefore, validating the top hits from the biochemical screen in a cellular context is a mandatory step for building a trustworthy profile. The Cellular Thermal Shift Assay (CETSA) is an ideal method for this, as it directly measures the physical binding of a ligand to its target protein inside an intact cell.[20][21]

Recommended Approach: CETSA for Hit Validation

CETSA operates on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[22] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can confirm target engagement.

G cluster_0 CETSA Workflow A 1. Treat intact cells with Compound or DMSO (Vehicle) B 2. Heat cell suspensions to a range of temperatures A->B C 3. Lyse cells and separate soluble vs. precipitated protein B->C D 4. Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E 5. Plot melting curves to determine thermal shift (ΔTm) D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Data Presentation: Hypothetical CETSA Results

A positive CETSA result is a rightward shift in the melting curve in the presence of the compound, indicating stabilization.

Table 3: Hypothetical CETSA Validation of Kinome Scan Hits

TargetCell LineΔTm (°C) with CompoundInterpretation
Target X HEK293+5.2 °CConfirmed On-Target Engagement
VEGFR2HUVEC+4.8 °CConfirmed Off-Target Engagement
JAK2HEL 92.1.7+3.5 °CConfirmed Off-Target Engagement
Aurora BHeLa+1.1 °CWeak or transient engagement
p38αHEK293+0.5 °CNo significant engagement in cells

These hypothetical results would validate VEGFR2 and JAK2 as true cellular off-targets, while deprioritizing Aurora B and p38α, which, despite showing biochemical interaction, do not appear to be engaged robustly in a cellular environment.

Experimental Protocols

Protocol 1: Kinome-Wide Profiling (Representative)

This protocol is representative of a commercial service like KINOMEscan®.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in 100% DMSO.

  • Assay Plate Preparation: The compound is serially diluted and acoustically dispensed into 384-well assay plates.

  • Assay Reaction: A mixture containing the specific kinase, a biotinylated ligand, and necessary cofactors is added to the plates. The reaction is incubated to allow binding to reach equilibrium.

  • Capture: Streptavidin-coated beads are added to the wells to capture the biotinylated ligand that is not displaced by the test compound.

  • Detection: The amount of kinase associated with the beads (and thus, the amount of displaced ligand) is quantified, typically using a qPCR-based signal amplification method.

  • Data Analysis: The raw signal is converted to percent inhibition relative to DMSO (0% inhibition) and a no-kinase (100% inhibition) control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) using Western Blot
  • Cell Culture: Culture the appropriate cell line (e.g., HUVEC for VEGFR2) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Treat one aliquot with the test compound (e.g., 10 µM) and another with an equivalent volume of DMSO for 1 hour at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant (soluble fraction) and normalize the protein concentration for all samples using a BCA assay. Prepare samples for SDS-PAGE.

  • Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for the target of interest (e.g., anti-VEGFR2).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature for both the DMSO and compound-treated samples to generate melting curves and determine the thermal shift (ΔTm).

Conclusion and Future Directions

This guide outlines a rigorous, field-proven workflow for characterizing the cross-reactivity profile of a novel pyrazole-based compound. By integrating in silico prediction, broad biochemical screening, and cellular target validation, researchers can build a comprehensive and trustworthy understanding of a molecule's selectivity. The hypothetical data presented for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide illustrates how this workflow can identify high-confidence off-targets like VEGFR2 and JAK2, providing critical insights that can guide further development, predict potential side effects, and uncover new therapeutic opportunities. The final step in this process would be to perform functional cellular assays (e.g., measuring downstream phosphorylation of STAT3 for JAK2 or ERK for VEGFR2) to confirm that the observed target engagement translates into modulation of the relevant signaling pathway.

References

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Validation

Confirming the Mechanism of Action for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide: A Comparative and Methodological Guide

This guide provides a comprehensive framework for elucidating and confirming the mechanism of action (MoA) of the novel small molecule, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. Given the prevalence of the pyraz...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and confirming the mechanism of action (MoA) of the novel small molecule, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. Given the prevalence of the pyrazole scaffold in potent enzyme inhibitors, particularly protein kinase inhibitors, this guide will proceed under the primary hypothesis that this compound targets the human kinome.[1][2] We will outline a systematic, multi-stage experimental plan designed to first identify a putative molecular target and then rigorously validate the binding interaction and functional consequence, both in vitro and within a cellular context.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach to mechanistic confirmation.

Part 1: Hypothesis-Driven Target Identification

The initial and most critical phase in MoA confirmation is the unbiased identification of the direct molecular target(s) of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. A phenotypic screen might reveal a cellular effect, but it does not identify the direct molecular interaction responsible for that effect. Therefore, a direct biochemical or biophysical approach is paramount for definitive target identification.[3]

Initial Broad-Spectrum Screening: Kinome Profiling

Given that the pyrazole scaffold is a well-established "privileged structure" in the design of kinase inhibitors, the most logical and efficient starting point is a comprehensive kinome-wide screen.[1][4] This approach tests the compound against a large panel of purified human kinases to identify potential targets based on direct inhibition of their catalytic activity.

Causality behind this choice: Instead of relying on less direct methods like affinity-pull downs which can be prone to false positives (e.g., identifying highly abundant, non-specific binding proteins), a functional enzymatic screen provides immediate, actionable data on the compound's effect on a specific protein family.[5] This is a hypothesis-driven approach that is both broad and functionally relevant. Several vendors offer such services, providing access to panels of hundreds of kinases.[6][7]

Expected Outcome: The primary data from a kinome screen is typically presented as the percent inhibition of each kinase at a fixed concentration of the test compound (e.g., 1 µM or 10 µM). A successful screen will identify one or more kinases that are significantly inhibited, providing our primary target candidates.

Alternative and Complementary Target ID Strategies

While kinome screening is our primary proposed strategy, other unbiased methods can be employed, particularly if the kinome screen yields no significant hits.

  • Affinity-Based Pull-Downs: This classic method involves immobilizing the compound on a solid support (e.g., agarose beads) to "pull down" binding partners from a cell lysate.[5] The bound proteins are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (Thermal Proteome Profiling - TPP): This powerful technique assesses target engagement in intact cells or lysates. It identifies proteins that are thermodynamically stabilized (or destabilized) upon compound binding, as measured by a shift in their melting temperature across the proteome.[8]

These methods are powerful but require more extensive validation to confirm that a "hit" is a direct and functionally relevant target.

Part 2: Target Validation and Mechanistic Deep Dive

Once primary candidate(s) are identified from the kinome screen, a rigorous validation process is essential. This stage aims to confirm the direct interaction, quantify its potency, and demonstrate target engagement in a physiological context. For this guide, we will assume a hypothetical hit, "Kinase X," was identified.

Workflow for Target Validation

The logical flow of experiments is designed to build a solid case for the proposed mechanism of action, moving from a simplified in vitro system to a more complex cellular environment.

G cluster_0 Part 1: Target Identification cluster_1 Part 2: Target Validation & MoA cluster_2 Part 3: Comparative Analysis KinomeScreen Broad Kinome Screen BiochemAssay Biochemical Assay (IC50 Determination) KinomeScreen->BiochemAssay Identifies 'Kinase X' MoA_Study Mechanism of Inhibition Study (e.g., competitive) BiochemAssay->MoA_Study Confirms Potency CETSA Cellular Target Engagement (CETSA) MoA_Study->CETSA Defines Interaction Type Comparison Compare Potency & Selectivity vs. Known Inhibitors CETSA->Comparison Validates in-cell binding

Caption: High-level workflow for MoA confirmation.

Protocol: Biochemical Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency against the purified "Kinase X". We will describe a common fluorescence-based assay format, such as TR-FRET or a luminescence-based assay like ADP-Glo™.[9][10]

Principle: The assay measures the consumption of ATP or the generation of ADP during the phosphorylation of a substrate by Kinase X. Inhibition of the kinase by our compound results in a decreased signal.

Materials:

  • Purified, active recombinant "Kinase X"

  • Specific peptide substrate for Kinase X

  • ATP (Adenosine triphosphate)

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (Test Compound)

  • Assay Buffer (specific to Kinase X)

  • Detection Reagent (e.g., ADP-Glo™ from Promega)

  • DMSO (Dimethyl sulfoxide)

  • Low-volume, 384-well assay plates

  • Microplate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration range for testing. This is crucial for generating a full dose-response curve.

  • Assay Plate Preparation:

    • Add 50 nL of each compound dilution to the appropriate wells of a 384-well plate.

    • Controls are critical for a self-validating system:

      • No-inhibitor control (100% activity): Add 50 nL of DMSO only.

      • No-enzyme control (0% activity/background): Add 50 nL of DMSO to wells that will not receive the enzyme.

  • Kinase Reaction:

    • Prepare a master mix containing Kinase X and its specific substrate in the assay buffer.

    • Dispense 5 µL of the kinase/substrate mix into each well containing the compound and controls.

    • Allow the plate to incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation & Incubation:

    • Prepare a solution of ATP in the assay buffer.

    • Initiate the reaction by adding 5 µL of the ATP solution to all wells. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure sensitive IC50 determination.

    • Incubate the plate for 60 minutes at 30°C. This time should be optimized to ensure the reaction remains in the linear range for the 100% activity control.

  • Signal Detection:

    • Stop the kinase reaction and generate a signal by adding the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo™, this is a two-step addition of ADP-Glo™ Reagent and Kinase Detection Reagent).

    • Read the luminescence signal on a compatible plate reader.

Data Analysis: The raw data is converted to percent inhibition relative to the high (DMSO only) and low (no enzyme) controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.[11]

Protocol: Cellular Thermal Shift Assay (CETSA)

A potent IC50 in a biochemical assay is necessary but not sufficient. We must demonstrate that the compound can enter a cell and engage its target in the complex cellular milieu. CETSA is the gold standard for this validation.[8][12]

Principle: When a ligand binds to its target protein, it typically stabilizes the protein's folded structure. This stabilization leads to an increase in the protein's melting temperature (Tm). CETSA measures this ligand-induced thermal stabilization in intact cells.[13]

Methodology Overview:

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection Treat Treat cells with Compound or Vehicle (DMSO) Heat Heat cell aliquots to a range of temperatures Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Spin Centrifuge to pellet aggregated proteins Lyse->Spin Collect Collect soluble fraction (supernatant) Spin->Collect Detect Quantify soluble 'Kinase X' (e.g., Western Blot, ELISA) Collect->Detect

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol (Melt Curve):

  • Cell Culture and Treatment:

    • Culture an appropriate cell line known to express "Kinase X".

    • Treat cells with a high concentration of the test compound (e.g., 10-20x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 64°C in 2°C increments). This step denatures and aggregates unstable proteins.

  • Lysis and Separation:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a water bath).

    • Separate the soluble proteins from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble "Kinase X" remaining at each temperature point using a specific antibody via Western Blot or ELISA.

Data Analysis (Melt Curve): Plot the amount of soluble "Kinase X" against the temperature for both the vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization and target engagement.

Follow-up Experiment (Isothermal Dose-Response): To quantify the potency of target engagement in cells, an isothermal dose-response fingerprint (ITDRF) is performed.[14] Cells are treated with a range of compound concentrations and then heated to a single, fixed temperature (a temperature that causes significant, but not complete, protein denaturation in the vehicle-treated sample). The amount of stabilized protein is then plotted against compound concentration to generate a dose-response curve, from which an EC50 for target engagement can be derived.

Part 3: Performance Comparison and Data Presentation

To contextualize the performance of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, we must compare its key performance metrics against other known inhibitors of "Kinase X".

Quantitative Potency Comparison

Here we present hypothetical data comparing our compound to established, commercially available inhibitors of "Kinase X".

CompoundTypeTarget KinaseBiochemical IC50 (nM)Cellular Engagement EC50 (nM)
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide PyrazoleKinase X55 450
Competitor A (e.g., Staurosporine derivative)IndolocarbazoleKinase X15120
Competitor B (e.g., Pyrazolo[3,4-d]pyrimidine)PyrazolopyrimidineKinase X150>1000

Interpretation: In this hypothetical scenario, our compound shows moderate biochemical potency. The ~8-fold shift between its biochemical IC50 and cellular EC50 is common and can be attributed to factors like cell permeability and efflux pumps. It is more potent than Competitor B but less potent than the promiscuous inhibitor Competitor A.

Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity. The initial kinome screen provides this data. A highly selective compound interacts with very few "off-target" kinases, which can reduce the risk of adverse side effects.[3]

Kinase Target% Inhibition by Test Compound @ 1µM% Inhibition by Competitor A @ 1µM
Kinase X 95% 98%
Kinase Y8%92%
Kinase Z12%85%
Kinase A<5%77%

Interpretation: This hypothetical selectivity data demonstrates a key advantage of our compound. While less potent than Competitor A against the primary target, it is vastly more selective, showing minimal inhibition of other kinases. Competitor A, in contrast, is a promiscuous inhibitor, hitting multiple targets. This superior selectivity profile would be a major selling point in a drug development program.

References

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Comparative

Benchmarking a Novel Pyrazole Analog: A Comparative Efficacy and Mechanistic Investigation of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The continued exploration of novel pyrazole derivatives is a promising avenue for the discovery of next-generation therapeutics. This guide introduces 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide , a novel synthetic compound, and proposes a comprehensive benchmarking strategy against established clinical agents. Drawing on the known bioactivities of pyrazole carbohydrazide derivatives, which have demonstrated significant potential in preclinical studies, this document outlines a rigorous, multi-faceted approach to characterize the compound's efficacy and elucidate its potential mechanisms of action.[4][5]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for the head-to-head comparison of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide with leading drugs in three key therapeutic areas: oncology, inflammation, and microbiology. The experimental designs herein are grounded in established, validated protocols to ensure scientific integrity and reproducibility.

Rationale for Benchmarking and Comparator Selection

Given the diverse therapeutic potential of the pyrazole carbohydrazide class, a multi-pronged benchmarking approach is warranted. Structurally similar compounds have shown promise in inhibiting the growth of A549 lung cancer cells, suggesting a potential application in oncology.[5][6][7] The pyrazole core is also a well-known pharmacophore in anti-inflammatory drugs, most notably in the selective COX-2 inhibitor Celecoxib.[4][8][9] Furthermore, various pyrazole derivatives have exhibited antimicrobial properties.[10]

To provide a robust assessment of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide's potential, the following well-established drugs have been selected as comparators, each representing a "gold standard" in its respective field:

  • Anticancer Benchmarking: Doxorubicin , a widely used chemotherapeutic agent for a variety of cancers, including lung cancer. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to cell death.[11][12][13]

  • Anti-inflammatory Benchmarking: Celecoxib , a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key mediator of pain and inflammation.[4][8][9][14][15]

  • Antimicrobial Benchmarking: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and cell division.[16][17][18][19][20]

Proposed Experimental Benchmarking Workflows

A series of in vitro assays are proposed to quantitatively compare the biological activity of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide against the selected comparator drugs.

I. Anticancer Activity Assessment

The primary objective of this workflow is to determine the cytotoxic effects of the test compound on a relevant cancer cell line and compare its potency to Doxorubicin. The A549 human lung adenocarcinoma cell line is selected based on prior studies indicating the sensitivity of this line to pyrazole derivatives.[5][6][7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[21][22][23]

Step-by-Step Methodology:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[22]

  • Compound Treatment: Prepare serial dilutions of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide and Doxorubicin in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for 24 and 48 hours.[22]

  • MTT Addition: Four hours prior to the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[24]

  • Formazan Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

Compound24h IC50 (µM) on A549 cells48h IC50 (µM) on A549 cells
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazideExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental Data

Logical Workflow Diagram:

Anticancer_Workflow A Seed A549 Cells B Treat with Compound or Doxorubicin A->B C Incubate (24h & 48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Buffer E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for assessing anticancer activity using the MTT assay.

II. Anti-inflammatory Activity Assessment

This workflow aims to evaluate the potential of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide to inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs. The compound's activity will be compared to that of Celecoxib, a selective COX-2 inhibitor.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[1][5]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for a commercial COX-2 inhibitor screening kit. This includes reconstituting the COX-2 enzyme, COX Probe, and preparing the Arachidonic Acid substrate solution.

  • Compound and Control Preparation: Prepare a 10X stock solution of the test compound and Celecoxib in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well white opaque plate, add the test inhibitor, Celecoxib (inhibitor control), and solvent (enzyme control) to their respective wells.

  • Reaction Initiation: Prepare a reaction mix containing COX Assay Buffer and COX Probe. Add this mix to all wells. Initiate the enzymatic reaction by adding the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.[1][5]

  • Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

CompoundCOX-2 Inhibition IC50 (µM)
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazideExperimental Data
CelecoxibExperimental Data

Signaling Pathway Diagram:

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 Prostaglandins Prostaglandins PGG2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide or Celecoxib Inhibitor->COX2

Caption: Inhibition of the COX-2 signaling pathway by the test compound.

III. Antimicrobial Activity Assessment

This workflow is designed to determine the minimum concentration of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide required to inhibit the growth of representative Gram-positive and Gram-negative bacteria, with a comparison to the broad-spectrum antibiotic Ciprofloxacin.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.[25][26][27]

Step-by-Step Methodology:

  • Bacterial Strains: Use standard laboratory strains of a Gram-positive bacterium (e.g., Staphylococcus aureus) and a Gram-negative bacterium (e.g., Escherichia coli).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound and Ciprofloxacin in Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[26] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • (Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazideExperimental DataExperimental Data
CiprofloxacinExperimental DataExperimental Data

Logical Relationship Diagram:

Antimicrobial_Logic Compound Increasing Compound Concentration Bacterial_Growth Bacterial Growth (Turbidity) Compound->Bacterial_Growth Low Concentration No_Growth No Visible Growth Compound->No_Growth High Concentration MIC MIC Determination No_Growth->MIC

Caption: Logical relationship for determining the Minimum Inhibitory Concentration.

Conclusion

The benchmarking guide presented here provides a comprehensive and scientifically rigorous framework for the initial evaluation of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. By systematically comparing its anticancer, anti-inflammatory, and antimicrobial activities against established drugs, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The detailed, step-by-step protocols and clear data presentation formats are designed to ensure the generation of high-quality, reproducible data, which will be crucial for guiding future drug development efforts. The successful execution of these comparative studies will be a critical first step in determining whether this novel pyrazole derivative warrants further investigation as a potential clinical candidate.

References

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  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.net. Retrieved January 16, 2026, from [Link]

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Validation

Part 1: The Synthetic Keystone: Accessing the Pyrazole-5-Carbohydrazide Scaffold

An In-Depth Comparative Guide to Pyrazole-5-Carbohydrazide Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaff...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Pyrazole-5-Carbohydrazide Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Its derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[2][3] Among these, the pyrazole-5-carbohydrazide moiety has emerged as a particularly fruitful pharmacophore. The inherent chemical reactivity of the hydrazide group serves as a versatile handle for synthesizing diverse molecular libraries, while the overall structure often confers potent biological activity.

This guide provides a comparative literature review of pyrazole-5-carbohydrazide derivatives, focusing on their synthesis, anticancer, and antimicrobial properties. We will dissect structure-activity relationships (SAR) and present experimental data to offer a clear, evidence-based perspective for researchers in drug discovery and development.

The construction of the pyrazole-5-carbohydrazide core is a well-established process in synthetic organic chemistry, typically commencing with a 1,3-dicarbonyl compound. The most common approach involves the Knorr pyrazole synthesis, where a β-ketoester is condensed with a hydrazine derivative. This reaction reliably forms the pyrazole ring. The ester functional group at the C-5 position is then converted to the desired carbohydrazide, usually through reaction with hydrazine hydrate. This two-step process is efficient and highly versatile, allowing for substitutions on the pyrazole ring and the N-1 position.

General Synthetic Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Carbohydrazide Formation A β-Ketoester C Ethyl Pyrazole-5-carboxylate A->C Cyclocondensation (e.g., in Ethanol, Acetic Acid) B Hydrazine Derivative (R'-NHNH2) B->C E Pyrazole-5-carbohydrazide Derivative C->E Hydrazinolysis (e.g., in Ethanol, Reflux) D Hydrazine Hydrate (NH2NH2·H2O) D->E

Caption: General synthetic scheme for pyrazole-5-carbohydrazide derivatives.

Exemplary Protocol: Synthesis of 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide

This protocol is adapted from methodologies aimed at producing anticancer agents.[4] The rationale behind a two-step synthesis is control and purity. Forming the core pyrazole ring first before introducing the highly reactive hydrazine ensures cleaner reactions and simplifies purification. Using ethanol as a solvent is advantageous due to its ability to dissolve a wide range of organic reactants and its relatively low toxicity and cost.

Step 1: Synthesis of Ethyl 1-Arylmethyl-3-aryl-1H-pyrazole-5-carboxylate

  • Reactant Preparation: Dissolve ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq) and arylmethylhydrazine hydrochloride (1.0 eq) in absolute ethanol.

  • Reaction: Add a catalytic amount of glacial acetic acid to the mixture. The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Reflux: Heat the mixture to reflux for 6-8 hours. The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps that form the aromatic pyrazole ring.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The desired ethyl pyrazole-5-carboxylate product is typically insoluble in water and will precipitate.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure ester intermediate.

Step 2: Synthesis of 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide

  • Reactant Preparation: Suspend the purified ethyl pyrazole-5-carboxylate intermediate (1.0 eq) in absolute ethanol.

  • Hydrazinolysis: Add an excess of hydrazine hydrate (8-10 eq). The large excess of hydrazine drives the nucleophilic acyl substitution reaction to completion, converting the ester to the carbohydrazide.

  • Reflux: Heat the mixture to reflux for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture. The product, being less soluble than the starting ester, will often precipitate upon cooling.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold ethanol to remove any unreacted hydrazine hydrate, and dry under vacuum.

Part 2: Comparative Biological Evaluation

The true value of the pyrazole-5-carbohydrazide scaffold lies in its biological versatility. By modifying the substituents at the N-1 and C-3 positions of the pyrazole ring, researchers have developed potent agents against cancer and microbial infections.

Anticancer Activity: A Focus on A549 Lung Cancer Cells

A significant body of research has focused on pyrazole-5-carbohydrazide derivatives as potential agents against non-small cell lung cancer, particularly the A549 cell line.[2][4][5] Studies show that many of these compounds exert their effect by inhibiting cell proliferation and inducing apoptosis (programmed cell death).[2][4]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: A crucial factor for anticancer activity appears to be the compound's lipophilicity (logP value). Derivatives with logP values in the range of 3.12–4.94 have demonstrated superior inhibitory effects on A549 cell growth.[4]

  • Aryl Substituents: The nature and position of substituents on the aryl rings at the N-1 and C-3 positions significantly modulate activity. Electron-withdrawing groups, such as halogens (e.g., -Cl, -Br), on these phenyl rings are often associated with enhanced cytotoxic activity.[5][6] For instance, a 4-chlorophenyl group at C-3 is a common feature in active compounds.[6]

  • N-1 Substituent: An arylmethyl group at the N-1 position is a recurring structural motif in potent derivatives.[4]

Comparative Performance of Anticancer Pyrazole-5-Carbohydrazide Derivatives

Compound Class/DerivativeTarget Cell LineIC₅₀ (µM)Key Structural FeaturesReference
1-(4-chlorobenzyl)-3-(4-chlorophenyl) derivativeA549~504-Cl on both benzyl and phenyl rings.[6]
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl) derivativeNCIH46032Extended chain with phenoxy and hydroxyl groups at N-1.[6]
Salicylaldehyde-pyrazole-carbohydrazideA549Not specified, but potentSchiff base formation from the carbohydrazide.[2]
Pyrazole hydrazide derivativeB16-F10 (Melanoma)0.49Specific hydrazide structure not detailed in abstract.[6]
Pyrazole hydrazide derivativeMCF-7 (Breast)0.57Specific hydrazide structure not detailed in abstract.[6]

Mechanism of Action: Apoptosis Induction

Many active pyrazole-5-carbohydrazide derivatives function by triggering the intrinsic apoptosis pathway within cancer cells. This process is often initiated by cellular stress, leading to the activation of a cascade of caspase enzymes that execute cell death.

G A Pyrazole-5-Carbohydrazide Derivative B Cancer Cell (e.g., A549) A->B C Induction of Cellular Stress B->C Internalization/ Target Interaction D Caspase Cascade Activation C->D E Apoptosis (Programmed Cell Death) D->E

Caption: Simplified pathway of apoptosis induction by pyrazole derivatives.

Antimicrobial Activity

The pyrazole scaffold is a well-known component in antimicrobial agents.[7][8] The addition of the carbohydrazide moiety provides a template for developing new derivatives with significant antibacterial and antifungal properties.[9]

Structure-Activity Relationship (SAR) Insights:

  • Hydrazone Formation: The carbohydrazide group is often derivatized into hydrazones (Schiff bases) by reacting it with various aldehydes. This modification can dramatically enhance antimicrobial potency. Hydrazones containing tolyl or dimethylaminobenzylidene moieties have shown remarkable activity.[7]

  • Thioamide Derivatives: Conversion of the carbohydrazide to a carbothiohydrazide can also yield compounds with potent antimicrobial effects.[7]

  • Fused Heterocycles: Some of the most potent antimicrobial agents are derived from using the carbohydrazide as a building block to synthesize more complex, fused heterocyclic systems like pyrazolyl-thiadiazines.[7]

Comparative Performance of Antimicrobial Pyrazole-Carbohydrazide Derivatives

Compound Class/DerivativeTarget MicroorganismMIC (µg/mL)Key Structural FeaturesReference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideBacteria & Fungi62.5-125 (antibacterial)2.9-7.8 (antifungal)Carbothiohydrazide and a tolyl hydrazone moiety.[7]
5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazideBacillus subtilisPotent (Exceeds Amoxicillin)Benzofuran ring fused at C-5.[9]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamideEscherichia coli (Gram -)0.25Hydrazinecarboxamide structure.[10]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideStreptococcus epidermidis (Gram +)0.25Nitro-substituted phenyl ring.[10]

Part 3: Standard Biological Assay Protocol

To ensure data is reliable and reproducible, standardized assays are critical. The MTT assay is a cornerstone for evaluating the cytotoxic effects of potential anticancer compounds.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The rationale is that viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂. This allows the cells to recover from plating and enter the exponential growth phase.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-5-carbohydrazide test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

The pyrazole-5-carbohydrazide scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer and antimicrobial agents. Structure-activity relationship studies consistently show that strategic modification of the aryl substituents at the N-1 and C-3 positions, as well as derivatization of the carbohydrazide functional group, are key to enhancing biological potency.

Future research should focus on synthesizing more diverse libraries of these compounds, exploring a wider range of heterocyclic and aliphatic substituents to fine-tune their pharmacological profiles. Investigating dual-activity compounds, such as those with combined anticancer and anti-inflammatory properties, could lead to novel therapeutics with improved efficacy. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets of the most promising derivatives, paving the way for rational drug design and optimization.

References

  • [No Title]. (URL: )
  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry. (URL: )
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. [No Source Provided]. (URL: )
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. (URL: )
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [No Source Provided]. (URL: )
  • Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. [No Source Provided]. (URL: )
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. (URL: )
  • Pyrazoles as anticancer agents: Recent advances.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [No Source Provided]. (URL: )
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [No Source Provided]. (URL: )
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. (URL: )
  • Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry. (URL: )
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [No Source Provided]. (URL: )
  • Pyrazoles and Pyrazolines as Anti-Inflamm

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Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are foundational to thi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are foundational to this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a compound that, due to its structural features, requires meticulous handling to ensure laboratory safety and environmental protection.

This document moves beyond a simple checklist, offering insights into the chemical reasoning that underpins these essential safety procedures. By understanding the "why" behind each step, laboratory personnel can cultivate a proactive safety mindset, mitigating risks and ensuring compliance with regulatory standards.

Hazard Identification and Risk Assessment

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a multifaceted molecule, and its potential hazards are best understood by examining its constituent chemical groups: a brominated pyrazole core and a carbohydrazide functional group.

  • Brominated Aromatic Core: Halogenated organic compounds are often persistent in the environment and can be toxic.[1] Improper disposal can lead to the formation of hazardous byproducts.[1] Therefore, segregation from non-halogenated waste streams is a critical first step.[1][2]

  • Pyrazole Moiety: Pyrazole derivatives are known to exhibit a wide range of biological activities.[3] While this makes them valuable in medicinal chemistry, it also necessitates caution, as some possess toxicological properties, including potential organ damage with prolonged exposure and harm to aquatic life.[4][5]

  • Carbohydrazide Group: This functional group is a derivative of hydrazine. Hydrazine and its derivatives are classified as hazardous substances and require careful management.[6][7] They can be reactive, particularly with oxidizing agents.[8]

A thorough risk assessment should be conducted before handling this compound, reviewing all available safety data for the compound itself or structurally similar chemicals. A Safety Data Sheet (SDS) for the closely related 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid indicates that it can cause skin, eye, and respiratory irritation.[9] It is prudent to assume similar or greater hazards for the carbohydrazide derivative due to the reactivity of the hydrazide group.

Hazard Summary Table:

Hazard ClassPotential EffectsPrimary Precaution
Skin IrritantCauses skin irritation.[9]Avoid all skin contact.
Eye IrritantCauses serious eye irritation.[9]Wear appropriate eye protection.
Respiratory IrritantMay cause respiratory irritation.[9]Handle only in a well-ventilated area or fume hood.
Halogenated CompoundEnvironmental persistence and potential toxicity.[1]Segregate as halogenated organic waste.[1][2]
Hydrazide DerivativePotential reactivity and toxicity.[6][7]Handle with care, away from oxidizers.[8]
Aquatic ToxicityPotentially harmful to aquatic life.[4][5]Prevent release into the environment.[5][10]
Personal Protective Equipment (PPE) and Handling

Given the hazard profile, stringent adherence to PPE protocols is mandatory. All handling of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, including weighing and preparation for disposal, must be conducted within a certified chemical fume hood.[6]

Recommended PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile gloves. Always use the proper glove removal technique to avoid skin contact.[10]

  • Body Protection: A flame-resistant laboratory coat and closed-toe shoes.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Don PPE: Wear the full recommended personal protective equipment.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[11][12] Avoid generating dust.[9]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Waste Disposal: The collected spill material and contaminated cleaning supplies must be disposed of as hazardous chemical waste, following the procedures outlined in the subsequent sections.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is to never dispose of it down the drain.[2] It must be treated as regulated hazardous waste.

Workflow for Disposal Decision-Making:

DisposalWorkflow Disposal Decision Workflow for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide A Assess Waste (Solid, Liquid, Contaminated Materials) B Is waste mixed with non-halogenated solvents? A->B C Segregate into 'HALOGENATED ORGANIC WASTE' B->C No D Segregate into appropriate non-halogenated waste stream B->D Yes E Is the hydrazide concentration high or reactive? C->E D->E F Consider chemical neutralization (e.g., dilute hypochlorite) under expert supervision E->F Yes G Package, Label, and Store for Pickup E->G No F->G H Arrange for disposal via a licensed professional waste service G->H

Caption: Decision workflow for proper waste stream segregation and disposal.

Protocol for Small Quantities (≤ 5 grams):

  • Container Selection: Choose a designated, properly labeled, and sealable waste container for "Halogenated Organic Waste."[1][2] Ensure the container is compatible with the chemical.

  • Transfer: Carefully transfer the solid 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide into the waste container. Perform this transfer inside a chemical fume hood to minimize inhalation exposure.

  • Decontamination of Emptied Containers: Rinse the original container three times with a suitable organic solvent (e.g., acetone or ethanol). Collect these rinsates in a separate, labeled "Halogenated Organic Waste" container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, particularly strong oxidizing agents.[13]

  • Disposal: Arrange for the collection of the waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.[4]

Protocol for Larger Quantities or Solutions:

  • Waste Segregation: All solutions containing this compound must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[1] Do not mix with non-halogenated waste streams.[1]

  • Chemical Neutralization (for Hydrazide Moiety - Expert Use Only): For dilute aqueous waste streams, chemical treatment to neutralize the hydrazide group may be considered. This procedure should only be performed by trained personnel. A dilute solution of an oxidizing agent like sodium hypochlorite or hydrogen peroxide can be used to decompose the hydrazide.[7][8][14] The reaction can be exothermic, so the process must be done slowly, with cooling, and in a fume hood.[8]

  • Packaging and Labeling: Ensure the liquid waste container is securely sealed and clearly labeled with its full contents.

  • Professional Disposal: The ultimate disposal method for larger quantities is typically high-temperature incineration by a licensed professional waste disposal service.[4][5] This ensures the complete destruction of the compound.

By adhering to these detailed procedures, researchers can handle and dispose of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.
  • Thermo Fisher Scientific. (2023, September 5). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET.
  • Fisher Scientific. (2014, October 10). 3,5-Dimethylpyrazole - SAFETY DATA SHEET.
  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf.
  • Sigma-Aldrich. (n.d.). Pyrazole - Safety Data Sheet.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • Fisher Scientific. (2024, March 29). 4-Bromo-3,5-dimethyl-1H-pyrazole - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Pyrazole 98 288-13-1.
  • Fisher Scientific. (2019, March 28). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid - SAFETY DATA SHEET.
  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.

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Handling

A Senior Application Scientist's Guide to Handling 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

This guide provides essential safety and handling protocols for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. As drug development professionals, our commitment to innovation must be matched by an unwavering dedicati...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a procedural and logical framework for risk mitigation rooted in the principles of chemical hygiene and occupational safety.

Hazard Identification and Risk Assessment: A Structural Analysis

To establish robust safety protocols, we must first understand the intrinsic hazards of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide. In the absence of comprehensive toxicological data for this specific molecule, a structural analysis of its key functional groups is our primary tool for risk assessment.

  • Brominated Pyrazole Core: The presence of a bromine atom on the pyrazole ring suggests potential for skin, eye, and respiratory irritation, a common characteristic of halogenated heterocyclic compounds.[1][2]

  • Carbohydrazide Moiety (-CONHNH₂): This functional group is a derivative of hydrazine. Hydrazine and its derivatives are known for their potential toxicity, including being harmful if swallowed, acting as skin sensitizers, and in some cases, being suspected carcinogens.[3][4][5][6][7] While carbohydrazide is considered a safer alternative to hydrazine, it is still classified as harmful and an irritant.[1][8]

Based on this analysis, we must treat this compound as, at minimum, a skin and eye irritant, a potential skin sensitizer, and harmful if ingested or inhaled. A conservative approach, treating the substance as a "Particularly Hazardous Substance" (PHS), is warranted until specific toxicological data becomes available.[5][7]

The Hierarchy of Controls: Engineering and Administrative Measures

Personal Protective Equipment (PPE) is the final line of defense. The foundation of a safe laboratory environment is built upon robust engineering and administrative controls, as mandated by OSHA's Laboratory Standard.[9][10][11][12]

Engineering Controls
  • Primary Containment: All handling of solid 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide and its concentrated solutions must be performed within a certified chemical fume hood.[5][13] This is non-negotiable. A fume hood protects the user from inhaling potentially harmful dusts or vapors.

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide sufficient protection against aerosolized particles.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance from the workstation.[14]

Administrative Controls
  • Chemical Hygiene Plan (CHP): All work must be conducted under a comprehensive, site-specific Chemical Hygiene Plan (CHP) as required by OSHA (29 CFR 1910.1450).[9][10][15] This plan should detail standard operating procedures (SOPs), emergency protocols, and waste disposal methods.

  • Designated Areas: Operations involving this compound should be restricted to designated areas, clearly marked with warning signs indicating the presence of a potential irritant and toxicant.[5]

  • Training: All personnel must receive documented training on the specific hazards of this compound, the contents of this guide, the location and use of safety equipment, and emergency procedures.[12]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for routine operations.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transferring Solids ANSI Z87.1-compliant safety goggles2 pairs of nitrile gloves (or 1 pair nitrile with Silver Shield™ underlayer)Flame-resistant lab coat, fully fastenedNot required if performed in a certified chemical fume hood or ventilated enclosure
Preparing Solutions Chemical splash goggles and face shieldNitrile or Neoprene gloves (check solvent compatibility)Flame-resistant lab coat and chemical-resistant apronNot required if performed in a certified chemical fume hood
Reaction & Work-up Chemical splash goggles and face shieldNitrile or Neoprene gloves (check solvent compatibility)Flame-resistant lab coat and chemical-resistant apronNot required if performed in a certified chemical fume hood
Spill Cleanup (Small) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatAir-purifying respirator with appropriate cartridges may be necessary
Rationale for PPE Selection
  • Eye Protection: Chemical splash goggles are mandatory when handling liquids to protect against splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as transferring large volumes or working with reactions under pressure.[16]

  • Hand Protection: Nitrile gloves offer good protection against a range of chemicals and are suitable for incidental contact.[17] For extended contact or when working with aggressive solvents, consult the glove manufacturer's chemical resistance chart to ensure an adequate breakthrough time.[18][19][20][21] Double-gloving provides an extra layer of protection against pinhole leaks.

  • Body Protection: A flame-resistant lab coat protects against splashes and fire hazards. A chemical-resistant apron provides an additional barrier when handling larger quantities of corrosive or irritating solutions.[7]

  • Respiratory Protection: When engineering controls (i.e., a fume hood) are properly used, additional respiratory protection is typically not required. An air-purifying respirator should be available for emergency situations like a significant spill outside of containment.

Step-by-Step Handling and Disposal Plan

Safe Handling Workflow
  • Preparation: Before starting, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment and reagents. Don all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the solid compound in a tared container inside a ventilated enclosure or chemical fume hood to minimize inhalation of dust.

  • Dissolution: Add the solvent to the solid slowly and carefully within the fume hood. If necessary, use a magnetic stirrer to aid dissolution. Avoid heating, as this can increase the vapor pressure of both the compound and the solvent.

  • Post-Handling Decontamination: After use, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Remove the outer pair of gloves first, followed by the inner pair, using a technique that avoids skin contact with the outer glove surface. Wash hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[6][13][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][13][14] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]

  • Spill: For a small spill within a fume hood, absorb the material with a spill pillow or inert absorbent material (e.g., vermiculite, sand). For a large spill, evacuate the laboratory, alert personnel, and contact your institution's Environmental Health & Safety (EHS) department immediately.[5]

Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, wipes), absorbent materials, and empty containers must be collected in a dedicated, clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a sealed, properly labeled hazardous waste container. The container should be segregated from incompatible waste streams (e.g., strong oxidizers).

  • Disposal: All waste must be disposed of through your institution's certified hazardous waste management program.[13] Do not dispose of this chemical down the drain or in regular trash.

Visualizing the Safety Workflow

The following diagrams illustrate the decision-making process for ensuring safety when handling 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

PPE_Selection_Workflow cluster_0 Phase 1: Risk Assessment & Controls cluster_1 Phase 2: PPE Selection Start Assess Task (e.g., Weighing, Synthesis) Eng_Controls Work in Chemical Fume Hood? Start->Eng_Controls Admin_Controls Is SOP in Place & Training Complete? Eng_Controls->Admin_Controls Yes Stop_Work STOP WORK Consult Supervisor/EHS Eng_Controls->Stop_Work No Admin_Controls->Stop_Work No Task_Risk Evaluate Exposure Risk Admin_Controls->Task_Risk Yes Low_Risk Low Risk (e.g., Handling sealed container) Task_Risk->Low_Risk Minimal Med_Risk Medium Risk (e.g., Weighing solid, making solution) Task_Risk->Med_Risk Moderate High_Risk High Risk (e.g., Heating, potential for splash) Task_Risk->High_Risk Significant PPE_Low Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves Low_Risk->PPE_Low PPE_Med Standard PPE: - Chemical Goggles - Lab Coat - Double Nitrile Gloves Med_Risk->PPE_Med PPE_High Enhanced PPE: - Goggles & Face Shield - Lab Coat & Apron - Double Nitrile/Neoprene Gloves High_Risk->PPE_High

Caption: PPE Selection Workflow based on task-specific risk assessment.

Emergency_Response_Flowchart cluster_spill Spill Response cluster_exposure Personal Exposure Response Start Exposure or Spill Occurs EventType What is the event type? Start->EventType Spill_Size Is the spill large or outside containment? EventType->Spill_Size Spill Exposure_Type Route of Exposure? EventType->Exposure_Type Exposure Evacuate Evacuate Area Alert Others Call EHS/Emergency Services Spill_Size->Evacuate Yes Clean_Up Contain & Clean Up using Spill Kit Spill_Size->Clean_Up No (Small & Contained) Dispose_Waste Dispose of waste as hazardous Evacuate->Dispose_Waste Clean_Up->Dispose_Waste Bag waste Skin_Eye Skin / Eye Contact Exposure_Type->Skin_Eye Inhalation Inhalation Exposure_Type->Inhalation Ingestion Ingestion Exposure_Type->Ingestion Flush Flush with water for 15 min (Shower / Eyewash) Skin_Eye->Flush Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth with Water DO NOT induce vomiting Ingestion->Rinse_Mouth Seek_Medical Seek Immediate Medical Attention Flush->Seek_Medical Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical

Caption: Emergency response flowchart for spills and personal exposure.

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